NF157
Description
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Properties
Molecular Formula |
C49H34F2N6O23S6 |
|---|---|
Molecular Weight |
1305.2 g/mol |
IUPAC Name |
8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
InChI |
InChI=1S/C49H34F2N6O23S6/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) |
InChI Key |
UDVIAMRWOLIUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
NF157: A Technical Guide to a Selective P2Y11 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NF157, a potent and selective antagonist for the P2Y11 receptor. P2Y11 is a unique G-protein-coupled purinergic receptor, as it couples to both stimulatory (Gs) and quinone-sensitive (Gq) G-proteins, leading to the activation of both adenylyl cyclase and phospholipase C signaling pathways. This dual functionality makes P2Y11 a significant target in immunology and pharmacology. This compound, a suramin derivative, has emerged as a critical tool for elucidating the physiological and pathological roles of the P2Y11 receptor.
Pharmacological Profile of this compound
This compound is distinguished by its nanomolar potency at the human P2Y11 receptor and its selectivity over other P2Y and P2X receptor subtypes.[1][2][3] Its development was a significant step forward from less selective purinergic antagonists like suramin.[4]
The following tables summarize the quantitative data regarding the inhibitory activity of this compound on various purinergic receptors.
Table 1: Inhibitory Potency of this compound at P2Y Receptors
| Receptor Subtype | IC50 | Ki | pKi | Reference |
| P2Y11 | 463 nM | 44.3 nM | 7.35 | [1][2][5] |
| P2Y1 | 1811 µM | 187 µM | - | [1][2][5] |
| P2Y2 | 170 µM | 28.9 µM | - | [1][2][5] |
Table 2: Selectivity Profile of this compound across P2Y and P2X Receptors
| Receptor Subtype | Selectivity (x-fold over P2Y11) | Reference |
| P2Y1 | >650 | [1][2][3] |
| P2Y2 | >650 | [1][2][3] |
| P2X1 | No selectivity | [1][2][6] |
| P2X2 | 3 | [1][2][3] |
| P2X3 | 8 | [1][2][3] |
| P2X4 | >22 | [1][2][3] |
| P2X7 | >67 | [1][2][3] |
Note: The selectivity is calculated based on the ratio of Ki or IC50 values.
Mechanism of Action and Signaling Pathways
The P2Y11 receptor is endogenously activated by ATP, leading to the stimulation of two primary signaling cascades.[3][4] this compound acts as a competitive antagonist, blocking these downstream effects.[4]
-
Gq-PLC-IP3-Ca2+ Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+).
-
Gs-AC-cAMP Pathway: Activation of Gs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][6] This pathway is a distinguishing feature of the P2Y11 receptor among the P2Y family.[6]
This compound's antagonism of these pathways has been shown to modulate various cellular responses, particularly in immune cells. For instance, this compound can suppress the activation of macrophages and the release of pro-inflammatory cytokines.[7][8] It has also been shown to mitigate oxidized LDL-induced endothelial inflammation by inhibiting the p38 MAPK and NF-κB signaling pathways.[9]
Caption: P2Y11 receptor signaling pathways and the inhibitory action of this compound.
Caption: this compound's role in mitigating inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P2Y11 antagonism. The following protocols are based on standard assays used in the pharmacological characterization of this compound.
-
Cell Lines: Human 1321N1 astrocytoma cells, which lack endogenous P2Y receptors, are commonly used for studying Gq-coupled signaling (IP3 accumulation).[4][6] Chinese Hamster Ovary (CHO-K1) cells are often used for Gs-coupled signaling (cAMP assays) after stable transfection.[4] Human monocytic THP-1 cells are used to study effects on immune responses.[7][8]
-
Transfection: For non-endogenously expressing cells, stable transfection with a vector containing the human P2Y11 receptor cDNA is performed. Selection is typically achieved using an appropriate antibiotic resistance marker.
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Cell Seeding: Plate transfected 1321N1 cells in multi-well plates and grow to near confluence.
-
Labeling: Incubate cells with [³H]-myo-inositol in inositol-free medium overnight to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) and the antagonist (this compound) at various concentrations for a specified time (e.g., 30 minutes).
-
Stimulation: Add the agonist (e.g., ATP or ATPγS) at a specific concentration (e.g., EC50) and incubate for a defined period (e.g., 30 seconds).[4]
-
Extraction: Stop the reaction by adding ice-cold perchloric acid.[4]
-
Separation and Quantification: Neutralize the extracts. Separate the resulting [³H]-inositol phosphates from free [³H]-inositol using Dowex anion-exchange chromatography.[4] Quantify radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the agonist response against the antagonist concentration to determine the IC50 value.
This assay measures the production of cyclic AMP, the second messenger of the Gs pathway.
-
Cell Seeding: Plate transfected CHO-K1 or other suitable cells in multi-well plates.
-
Pre-incubation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation. Incubate with various concentrations of this compound.
-
Stimulation: Add the P2Y11 agonist (e.g., ATP) and incubate for a specified time (e.g., 10 minutes).[8]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Calculate the inhibition of agonist-induced cAMP production at each this compound concentration to determine the IC50.
Caption: General experimental workflow for evaluating P2Y11 antagonist activity.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex roles of the P2Y11 receptor. With its nanomolar potency and considerable selectivity, it allows for the targeted inhibition of P2Y11-mediated signaling.[1][2] This has enabled researchers to probe the receptor's function in immune regulation, inflammation, and cellular metabolism.[7][9][10] While its lack of selectivity against the P2X1 receptor necessitates careful experimental design and data interpretation, this compound remains a cornerstone antagonist in the study of purinergic signaling.[6] The detailed protocols and data presented in this guide are intended to support researchers in leveraging this important compound for future discoveries in drug development and fundamental science.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: NF157 as a P2Y11 Receptor Antagonist: Ki and IC50 Values, Experimental Characterization, and Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the antagonist NF157 and its interaction with the human P2Y11 purinergic receptor. It includes a summary of its binding affinity (Ki) and functional potency (IC50), outlines the standard experimental protocols for their determination, and illustrates the key signaling pathways associated with the P2Y11 receptor.
Introduction to this compound and the P2Y11 Receptor
The P2Y11 receptor is a unique member of the G-protein coupled purinergic receptor family, activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] A distinguishing feature of the P2Y11 receptor is its dual coupling to both Gq and Gs proteins, enabling it to stimulate both the phosphoinositide and adenylyl cyclase pathways.[1][3] This dual signaling capacity implicates P2Y11 in a variety of physiological processes, including immune cell regulation.[4][5]
This compound is a potent and selective antagonist of the P2Y11 receptor.[6][7][8] It is a derivative of suramin and serves as a critical pharmacological tool for investigating the physiological roles of P2Y11.[1][9] This guide focuses on the quantitative measures of this compound's interaction with P2Y11—the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Quantitative Pharmacology of this compound
The efficacy and binding characteristics of this compound are quantified by its IC50 and Ki values, respectively. These values are crucial for understanding its potency and selectivity.
Data Summary
The following table summarizes the reported Ki and IC50 values for this compound at the P2Y11 receptor, along with its values for other P2Y receptors to provide a selectivity profile.
| Receptor | Parameter | Value | Reference |
| P2Y11 | IC50 | 463 nM | [6][7][8] |
| P2Y11 | Ki | 44.3 nM | [7][8] |
| P2Y11 | pKi | 7.35 | [7][8] |
| P2Y1 | Ki | 187 µM | [7][8] |
| P2Y2 | Ki | 28.9 µM | [7][8] |
| P2Y1 | IC50 | 1811 µM | [7][8] |
| P2Y2 | IC50 | 170 µM | [7][8] |
Note: this compound also displays selectivity over P2X2, P2X3, P2X4, and P2X7 receptors, but not P2X1.[1][6]
P2Y11 Receptor Signaling Pathways
Activation of the P2Y11 receptor by an agonist like ATP initiates two primary signaling cascades due to its coupling with Gs and Gq proteins. This compound acts by blocking these downstream effects.
Caption: Dual signaling pathways of the P2Y11 receptor.
Experimental Protocols
The determination of Ki and IC50 values involves distinct experimental procedures: competitive binding assays for Ki and functional assays for IC50.
Determination of Ki (Inhibition Constant)
The Ki value represents the binding affinity of an inhibitor. It is typically determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the P2Y11 receptor. The Ki is an absolute value that is independent of substrate concentration.[10]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human P2Y11 receptor (e.g., HEK293 or 1321N1 astrocytoma cells).
-
Assay Components: The assay mixture includes the prepared membranes, a known concentration of a high-affinity P2Y11 radioligand (e.g., [³H]ATP), and varying concentrations of the unlabeled antagonist (this compound).
-
Incubation: The components are incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[11]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 is determined from this curve, and the Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Caption: Workflow for Ki determination via competitive binding.
Determination of IC50 (Half-Maximal Inhibitory Concentration)
The IC50 value measures the functional potency of an antagonist in inhibiting a receptor-mediated response. For P2Y11, this is often a measure of downstream signaling, such as calcium mobilization or cAMP accumulation.
Principle: This assay measures the concentration of this compound required to inhibit 50% of the maximum response induced by a P2Y11 agonist. The IC50 value can be influenced by experimental conditions.[10]
Methodology (Calcium Mobilization Assay):
-
Cell Culture: P2Y11-expressing cells are cultured in microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of a P2Y11 agonist (e.g., ATP or BzATP) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured by monitoring fluorescence with a plate reader (e.g., FLIPR).
-
Data Analysis: The agonist-induced fluorescence signal is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[11]
References
- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2RY11 - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 6. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
The P2Y11 Receptor Antagonist NF157: A Technical Guide to its Attenuation of Vascular Endothelial Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular endothelial inflammation is a critical early event in the pathogenesis of atherosclerosis, a chronic inflammatory disease that underlies many cardiovascular conditions. The activation of endothelial cells by pro-inflammatory stimuli, such as oxidized low-density lipoprotein (ox-LDL), leads to the expression of adhesion molecules and the release of cytokines, promoting the recruitment of leukocytes to the vessel wall. The purinergic P2Y11 receptor (P2Y11R), a G-protein coupled receptor expressed on human aortic endothelial cells (HAECs), has emerged as a potential therapeutic target in this process. This technical guide provides an in-depth overview of the effects of NF157, a selective antagonist of the P2Y11 receptor, on ox-LDL-induced vascular endothelial inflammation. We will detail the molecular mechanisms, present quantitative data on its inhibitory effects, provide comprehensive experimental protocols, and visualize the key signaling pathways involved.
Core Mechanism of Action of this compound in Endothelial Inflammation
This compound exerts its anti-inflammatory effects by blocking the signaling cascade initiated by the binding of agonists to the P2Y11 receptor on vascular endothelial cells. In the context of atherosclerosis, ox-LDL upregulates the expression of P2Y11R on HAECs.[1] By antagonizing this receptor, this compound effectively mitigates the downstream inflammatory sequelae induced by ox-LDL.
The primary mechanisms through which this compound attenuates endothelial inflammation include:
-
Inhibition of Adhesion Molecule Expression: this compound significantly suppresses the ox-LDL-induced upregulation of key adhesion molecules, E-selectin and Vascular Cell Adhesion Molecule-1 (VCAM-1), at both the mRNA and protein levels.[1] This reduction in adhesion molecules curtails the adhesion of monocytes to the endothelial surface, a crucial step in the formation of atherosclerotic plaques.
-
Suppression of Reactive Oxygen Species (ROS) Production: The compound effectively reduces the generation of ROS and inhibits the induction of NADPH oxidase 4 (NOX-4), a major source of ROS in endothelial cells.[1]
-
Reduction of Pro-inflammatory Cytokine Secretion: this compound demonstrates a potent inhibitory effect on the production and release of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Modulation of Intracellular Signaling Pathways: At the molecular level, this compound mitigates the inflammatory response by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and preventing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of ox-LDL-induced endothelial inflammation in Human Aortic Endothelial Cells (HAECs).
Table 1: Effect of this compound on ox-LDL-Induced Adhesion Molecule mRNA Expression
| Treatment | Concentration | E-selectin mRNA (Fold Change vs. Control) | VCAM-1 mRNA (Fold Change vs. Control) |
| Control | - | 1.0 | 1.0 |
| ox-LDL | 10 µg/mL | ~9.0 | ~7.5 |
| ox-LDL + this compound | 25 µM | ~4.5 | ~4.0 |
| ox-LDL + this compound | 50 µM | ~2.5 | ~2.0 |
Data extracted from graphical representations in a key study.[2]
Table 2: Effect of this compound on ox-LDL-Induced Pro-inflammatory Cytokine Production
| Treatment | Concentration | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | - | ~50 | ~40 |
| ox-LDL | 10 µg/mL | ~450 | ~350 |
| ox-LDL + this compound | 25 µM | ~250 | ~200 |
| ox-LDL + this compound | 50 µM | ~150 | ~120 |
Data extracted from graphical representations in a key study.[2]
Table 3: Effect of this compound on ox-LDL-Induced p38 MAPK Phosphorylation
| Treatment | Concentration | Phospho-p38 / Total p38 (Fold Change vs. Control) |
| Control | - | 1.0 |
| ox-LDL | 10 µg/mL | ~3.8 |
| ox-LDL + this compound | 25 µM | ~2.2 |
| ox-LDL + this compound | 50 µM | ~1.5 |
Data extracted from graphical representations in a key study.[2]
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the research on this compound's effect on vascular endothelial inflammation.
Human Aortic Endothelial Cell (HAEC) Culture and Treatment
-
Cell Culture:
-
Culture primary Human Aortic Endothelial Cells (HAECs) in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency and use cells between passages 3 and 6 for experiments.
-
-
Treatment:
-
Seed HAECs in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cell viability assays).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat the cells with this compound (at desired concentrations, e.g., 25 µM and 50 µM) for 1 hour.
-
Following pre-treatment, add oxidized LDL (ox-LDL) at a final concentration of 10 µg/mL to the culture medium.
-
Incubate the cells for the specified duration depending on the assay (e.g., 24 hours for adhesion molecule expression, 2 hours for signaling pathway analysis).
-
Monocyte Adhesion Assay
-
Cell Preparation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.
-
Label THP-1 cells with a fluorescent dye, such as Calcein-AM (5 µM), for 30 minutes at 37°C.
-
Wash the labeled THP-1 cells twice with phosphate-buffered saline (PBS) to remove excess dye.
-
-
Adhesion Assay:
-
Culture and treat HAECs with ox-LDL and this compound as described in Protocol 1 in a 24-well plate.
-
After the treatment period, wash the HAEC monolayer gently with PBS.
-
Add the fluorescently labeled THP-1 cells (e.g., at a ratio of 5:1 monocytes to endothelial cells) to each well containing the HAEC monolayer.
-
Incubate for 30 minutes at 37°C to allow for adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent THP-1 cells.
-
Visualize and quantify the adherent THP-1 cells using a fluorescence microscope by counting the number of fluorescent cells in several random fields of view per well.
-
Reactive Oxygen Species (ROS) Measurement
-
Cell Preparation and Staining:
-
Culture and treat HAECs with ox-LDL and this compound in a black, clear-bottom 96-well plate.
-
After treatment, wash the cells with a serum-free medium.
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA; 10 µM), for 30 minutes at 37°C in the dark.
-
-
Quantification:
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.
-
Western Blot Analysis for Signaling Proteins (p38 MAPK and NF-κB)
-
Protein Extraction:
-
Culture and treat HAECs with ox-LDL and this compound in 6-well plates.
-
After a 2-hour treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, phospho-NF-κB p65, and total NF-κB p65.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory effects of this compound.
Figure 1: Mechanism of this compound in inhibiting ox-LDL-induced endothelial inflammation.
Figure 2: General experimental workflow for studying the effects of this compound.
Conclusion
The P2Y11 receptor antagonist, this compound, demonstrates significant potential as a therapeutic agent for mitigating vascular endothelial inflammation, a key contributor to atherosclerosis. Its multifaceted mechanism of action, encompassing the inhibition of adhesion molecule expression, reduction of oxidative stress, and suppression of pro-inflammatory cytokine production through the modulation of the p38 MAPK and NF-κB signaling pathways, provides a strong rationale for its further investigation in the context of cardiovascular disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic utility of targeting the P2Y11 receptor in vascular inflammatory disorders.
References
Purinergic Signaling Pathways Involving P2Y11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2Y11 receptor, a unique member of the P2Y family of G protein-coupled receptors (GPCRs), stands out due to its dual coupling to both Gs and Gq signaling pathways. Primarily activated by extracellular adenosine triphosphate (ATP), this receptor plays a critical role in a diverse range of physiological and pathophysiological processes, particularly in the immune system. Its activation triggers a cascade of intracellular events, including the modulation of cyclic AMP (cAMP) and intracellular calcium levels, influencing cell differentiation, migration, and inflammatory responses. This technical guide provides an in-depth overview of the P2Y11 signaling pathways, presents quantitative data on ligand interactions, details key experimental protocols for its study, and offers visual representations of the signaling cascades and experimental workflows.
Introduction to the P2Y11 Receptor
The human P2Y11 receptor is a purinergic receptor that is preferentially activated by ATP.[1] Unlike other members of the P2Y family, which typically couple to a single class of G proteins, the P2Y11 receptor is distinguished by its ability to engage both Gs and Gq proteins.[2][3] This dual coupling allows for the simultaneous activation of two major second messenger systems: the adenylyl cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP), and the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
The expression of the P2Y11 receptor has been identified in various immune cells, including macrophages, dendritic cells, and T lymphocytes, highlighting its significant role in modulating immune responses and inflammation.[6][7][8] In these cells, P2Y11 signaling has been implicated in processes such as cytokine release, cell differentiation, and migration.[6][7] The receptor's involvement in these critical cellular functions has made it an attractive target for drug development, particularly in the context of inflammatory and autoimmune diseases.[9]
P2Y11 Signaling Pathways
Upon activation by an agonist such as ATP, the P2Y11 receptor undergoes a conformational change that enables it to interact with and activate heterotrimeric G proteins. The unique feature of P2Y11 is its capacity to couple to both Gs and Gq proteins, leading to the initiation of two distinct downstream signaling cascades.[2][3]
Gs-Protein Coupled Adenylyl Cyclase Pathway
Activation of the Gs protein alpha subunit by the P2Y11 receptor leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger.[7] Elevated levels of intracellular cAMP result in the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[10] This pathway is often associated with immunomodulatory and anti-inflammatory effects.[3]
Gq-Protein Coupled Phospholipase C Pathway
Concurrently, the P2Y11 receptor can activate the Gq protein alpha subunit, which in turn stimulates phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The resulting increase in intracellular Ca2+ concentration can activate various calcium-dependent enzymes and signaling pathways. DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC). PKC then phosphorylates a wide array of cellular proteins, influencing processes such as cell growth, differentiation, and apoptosis.
Data Presentation: Ligand Affinities and Potencies
The pharmacological characterization of the P2Y11 receptor has been a key area of research to identify selective agonists and antagonists for therapeutic development. The following tables summarize the potency (EC50) of various agonists and the affinity (Ki) or inhibitory potency (IC50) of antagonists for the human P2Y11 receptor.
| Agonist | EC50 (µM) - cAMP Pathway | EC50 (µM) - IP3/Ca2+ Pathway | Reference(s) |
| AR-C67085 | 1.5 ± 0.4 | 8.9 ± 1.2 | [11] |
| ATPγS | ~10 | ~10 | [11] |
| BzATP | ~10 | ~10 | [11] |
| dATP | ~15 | ~30 | [11] |
| ATP | 17.4 ± 6.1 | 72 ± 8 | [11] |
| 2-MeSATP | >100 | >100 | [11] |
| NF546 | - | 0.54 | [12] |
| Antagonist | Ki (µM) | IC50 (µM) | Reference(s) |
| Suramin | 0.82 ± 0.07 | - | [11] |
| NF157 | - | ~1-10 | [10] |
| NF340 | - | ~0.1-1 | [10] |
Note: Values can vary depending on the cell line and assay conditions used.
Experimental Protocols
The study of P2Y11 receptor signaling involves a variety of in vitro assays to measure the activation of its downstream pathways. Below are detailed methodologies for key experiments.
Measurement of Intracellular cAMP Accumulation
This protocol describes a common method for quantifying cAMP levels in cells expressing the P2Y11 receptor using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
P2Y11-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
96-well white, solid-bottom cell culture plates
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
P2Y11 agonist of interest
-
cAMP standard
-
HTRF cAMP assay kit (containing cell lysis buffer, d2-labeled cAMP, and cryptate-labeled anti-cAMP antibody)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed P2Y11-expressing cells into a 96-well plate at an appropriate density and culture overnight.
-
Cell Stimulation: a. Remove the culture medium and wash the cells once with assay buffer. b. Add 25 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at room temperature. c. Prepare serial dilutions of the P2Y11 agonist in assay buffer. d. Add 25 µL of the agonist dilutions to the respective wells. For the basal control, add 25 µL of assay buffer without the agonist. e. Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: a. Add 25 µL of cell lysis buffer to each well and incubate for 10-15 minutes with gentle shaking. b. Add 12.5 µL of d2-labeled cAMP and 12.5 µL of cryptate-labeled anti-cAMP antibody to each well. c. Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition and Analysis: a. Measure the fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader. b. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well. c. Generate a standard curve using the known concentrations of the cAMP standard. d. Determine the cAMP concentration in the experimental wells by interpolating from the standard curve. e. Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Measurement of Intracellular Calcium Mobilization
This protocol outlines a method to measure changes in intracellular calcium concentration upon P2Y11 receptor activation using a fluorescent calcium indicator, such as Fluo-4 AM.
Materials:
-
P2Y11-expressing cells (e.g., 1321N1 or HEK293 cells)
-
96-well black-wall, clear-bottom cell culture plates
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
P2Y11 agonist of interest
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed P2Y11-expressing cells into a 96-well black-wall, clear-bottom plate and culture overnight.
-
Dye Loading: a. Prepare a Fluo-4 AM loading buffer by diluting Fluo-4 AM and Pluronic F-127 in assay buffer (final concentrations typically 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127). b. Remove the culture medium and wash the cells once with assay buffer. c. Add 100 µL of the Fluo-4 AM loading buffer to each well and incubate for 1 hour at 37°C. d. Wash the cells twice with assay buffer to remove any extracellular dye. Leave 100 µL of assay buffer in each well.
-
Calcium Measurement: a. Place the plate in a fluorescence microplate reader equipped with an automated injection system. b. Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. c. Record a baseline fluorescence reading for 10-20 seconds. d. Inject 25 µL of the P2Y11 agonist (at 5x the final desired concentration) into each well. e. Continue to record the fluorescence intensity kinetically for 1-2 minutes.
-
Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence after agonist addition. b. Normalize the response by dividing ΔF by F₀. c. Plot the normalized fluorescence response against the agonist concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The P2Y11 receptor represents a fascinating and complex signaling hub with significant implications for human health and disease. Its unique dual coupling to both Gs and Gq pathways provides a mechanism for intricate cellular regulation, particularly within the immune system. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the roles of P2Y11 and to explore its potential as a therapeutic target. As our understanding of purinergic signaling continues to evolve, the development of more selective and potent P2Y11 modulators holds great promise for the treatment of a variety of inflammatory and immune-mediated disorders.
References
- 1. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. cAMP-Glo™ Assay Protocol [promega.in]
- 6. agilent.com [agilent.com]
- 7. Autocrine Regulation of Macrophage Activation via Exocytosis of ATP and Activation of P2Y11 Receptor | PLOS One [journals.plos.org]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. abcam.com [abcam.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to NF157: A Selective P2Y11 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NF157 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for studying its mechanism of action are provided, along with a summary of its known effects on key signaling pathways, particularly the NF-κB pathway. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the P2Y11 receptor in diseases such as osteoarthritis and inflammatory disorders.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule, a symmetrical derivative of suramin. Its chemical structure is characterized by a central carbonyl bridge linking two substituted phenyl and fluorophenyl rings, which are in turn connected to naphthalenetrisulfonic acid moieties.
Chemical Name: 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt[2]
Image of the chemical structure of this compound: (Note: A 2D chemical structure image would be placed here in a final document)
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C49H28F2N6Na6O23S6 | [3] |
| Molecular Weight | 1437.08 g/mol | [2][3] |
| Appearance | Solid | N/A |
| Purity | ≥90% (HPLC) | [2] |
| Solubility | Soluble to 5 mg/mL in water and to 10 mg/mL in DMSO. | [3] |
| Storage (Solid) | Desiccate at room temperature. Stable for up to 6 months. | [3] |
| Storage (Solution) | Store as aliquots in tightly sealed vials at -20°C. Generally usable for up to one month. | General lab practice |
Biological Activity and Selectivity
This compound is a highly selective antagonist of the human P2Y11 receptor, exhibiting nanomolar potency. Its inhibitory activity has been characterized through various binding and functional assays.
Receptor Binding and Functional Activity of this compound
The following table summarizes the quantitative data on the biological activity of this compound against various purinergic receptors.
| Receptor Target | Assay Type | Value | Reference |
| P2Y11 | pKi | 7.35 | [1][4] |
| Ki | 44.3 nM | [1] | |
| IC50 | 463 nM | [1][4] | |
| P2Y1 | Ki | 187 µM | [1] |
| IC50 | 1811 µM | [1][4] | |
| P2Y2 | Ki | 28.9 µM | [1] |
| IC50 | 170 µM | [1][4] |
Selectivity Profile: this compound displays significant selectivity for the P2Y11 receptor over other P2Y and P2X subtypes. It is reported to have over 650-fold selectivity for P2Y11 over P2Y1 and P2Y2.[1] It shows lower selectivity over some P2X receptors, with no selectivity over P2X1.[1]
Signaling Pathways
The primary mechanism of action of this compound is the blockade of the P2Y11 receptor, which is coupled to both adenylyl cyclase (leading to cAMP production) and phospholipase C (leading to inositol phosphate and intracellular calcium mobilization). A significant downstream consequence of P2Y11 inhibition by this compound, particularly in the context of inflammation and osteoarthritis, is the modulation of the NF-κB signaling pathway.
NF-κB Signaling Pathway Inhibition by this compound
In inflammatory conditions, such as those induced by TNF-α, the activation of the NF-κB pathway is a critical step leading to the transcription of pro-inflammatory genes, including matrix metalloproteinases (MMPs) that degrade cartilage. This compound has been shown to counteract these effects.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.
Materials:
-
SW1353 human chondrosarcoma cell line
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM/F-12 medium with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Recombinant human TNF-α
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed SW1353 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Transfection: a. For each well, prepare a DNA-transfection reagent complex. In separate tubes, dilute 100 ng of NF-κB luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 25 µL of Opti-MEM. b. In another tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM. c. Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature. d. Add 50 µL of the complex to each well containing cells and medium. e. Incubate for 24 hours.
-
Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 1-100 µM) and incubate for 1 hour. b. Add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Include vehicle controls. c. Incubate for 6 hours.
-
Luciferase Assay: a. Remove the medium and wash the cells once with PBS. b. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature. c. Add 100 µL of Luciferase Assay Reagent II to each well and measure firefly luciferase activity. d. Add 100 µL of Stop & Glo® Reagent to each well and measure Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Western Blot for p65 Nuclear Translocation
This protocol details the detection of the p65 subunit of NF-κB in the nucleus, a hallmark of NF-κB activation.
Materials:
-
SW1353 cells
-
This compound
-
TNF-α
-
Nuclear and cytoplasmic extraction reagents
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed SW1353 cells in 6-well plates and grow to 80-90% confluency. Treat with this compound and/or TNF-α as described in the luciferase assay.
-
Nuclear and Cytoplasmic Extraction: a. Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA assay.
-
Western Blotting: a. Load 20-30 µg of protein from each nuclear extract onto an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with primary antibodies against p65 and Lamin B1 overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p65 signal to the Lamin B1 signal.
Caption: Western blot workflow for p65 nuclear translocation analysis.
Real-Time PCR for MMP-3 and MMP-13 Expression
This protocol is for quantifying the mRNA expression levels of MMP-3 and MMP-13, which are downstream targets of the NF-κB pathway.
Materials:
-
SW1353 cells
-
This compound
-
TNF-α
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for MMP-3, MMP-13, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as previously described. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time PCR: a. Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template. b. Perform the real-time PCR using a standard three-step cycling protocol.
-
Data Analysis: Calculate the relative expression of MMP-3 and MMP-13 using the 2^-ΔΔCt method, normalized to the housekeeping gene.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the P2Y11 receptor in various biological systems. Its high selectivity and potency make it a suitable candidate for investigating the downstream signaling pathways regulated by this receptor. The provided data and protocols offer a solid foundation for researchers aiming to explore the therapeutic potential of this compound, particularly in the context of inflammatory diseases like osteoarthritis. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. Measurement of intracellular cAMP concentration [bio-protocol.org]
- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
- 3. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 4. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of P2Y11 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The P2Y11 receptor, a unique G-protein coupled receptor (GPCR) activated by extracellular ATP, presents a compelling target for therapeutic intervention in a range of human diseases.[1] Its distinct dual coupling to both Gs and Gq signaling pathways allows it to modulate a variety of cellular processes, particularly within the immune system.[2] Emerging evidence highlights the significant therapeutic potential of P2Y11 receptor antagonists in inflammatory disorders, autoimmune diseases, and oncology. This technical guide provides an in-depth overview of the P2Y11 receptor, its signaling mechanisms, the rationale for its antagonism, and the current landscape of antagonist development. Detailed experimental protocols for key assays and a summary of quantitative data for known antagonists are presented to facilitate further research and drug discovery efforts in this promising area.
Introduction to the P2Y11 Receptor
The P2Y11 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides like ATP.[1] A key feature that distinguishes P2Y11 from other P2Y receptors is its ability to couple to both Gs and Gq proteins. This dual signaling capacity enables the receptor to stimulate both the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP), and the phospholipase C pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[1][2][3][4]
The P2Y11 receptor is expressed in a variety of human tissues and cells, with particularly high expression in immune cells such as T lymphocytes, macrophages, and dendritic cells.[1][5] This expression pattern underscores its critical role in modulating immune responses and inflammation. Notably, the P2Y11 receptor gene does not appear to be present in the rodent genome, which has historically posed challenges for in vivo studies and necessitated the use of human cells and tissues for research.[1][6]
P2Y11 Signaling Pathways
The dual signaling capability of the P2Y11 receptor allows for complex and context-dependent cellular responses. The activation of these pathways is crucial for understanding the therapeutic potential of P2Y11 antagonists.
Therapeutic Potential of P2Y11 Antagonism
The involvement of the P2Y11 receptor in key pathophysiological processes makes it an attractive target for therapeutic intervention. P2Y11 antagonists are being explored for their potential in a variety of diseases.
Inflammatory and Autoimmune Diseases
Extracellular ATP acts as a damage-associated molecular pattern (DAMP) in inflammatory conditions.[3] The P2Y11 receptor plays a significant role in modulating inflammatory responses.[1] Blockade of P2Y11 signaling has shown potential in ameliorating inflammation. For instance, in human fibroblast-like synoviocytes, the P2Y11 antagonist NF340 was found to suppress IL-1β-induced production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in rheumatoid arthritis.[7] Furthermore, P2Y11 antagonism has been shown to increase the effectiveness of oxidized-LDL in promoting inflammation of endothelial cells, indicating a complex role in atherosclerosis.[8] The receptor is also implicated in the regulation of T-cell migration and function, making it a potential target for autoimmune diseases.[9][10]
Oncology
The tumor microenvironment is often characterized by high concentrations of extracellular ATP, which can influence cancer cell proliferation, migration, and immune evasion. The P2Y11 receptor is highly expressed in some cancer types, such as human hepatocellular carcinoma (HCC).[11] In HCC cell lines, the P2Y11 antagonist NF340 has been shown to block ATP-induced cell migration.[11] This suggests that P2Y11 antagonists could be valuable in preventing cancer metastasis. The role of P2Y11 in modulating immune cell function also points to its potential as a target in cancer immunotherapy, aiming to enhance anti-tumor immune responses.[10]
P2Y11 Antagonists: Quantitative Data
Several small molecule antagonists of the P2Y11 receptor have been identified. The following tables summarize the available quantitative data for some of the most commonly studied compounds.
Table 1: P2Y11 Receptor Antagonists
| Compound | Type | Ki (nM) | IC50 (nM) | pIC50 | Notes |
| NF157 | Antagonist | 44.3[9] | 463[9] | Selective for P2Y11 over P2Y1 and P2Y2.[9] Also shows activity at P2X1. | |
| NF340 | Antagonist | 6.43 (Ca2+ assay)[12][13] | Potent and selective P2Y11 antagonist.[5] | ||
| 7.14 (cAMP assay)[12][13] | |||||
| Suramin | Antagonist | 820 ± 70[14][15] | Non-selective P2 receptor antagonist.[14] |
Table 2: P2Y11 Receptor Agonist
| Compound | Type | EC50 (µM) | pEC50 | Notes |
| NF546 | Agonist | 6.27[1][16] | Selective P2Y11 agonist.[1] |
Experimental Protocols for P2Y11 Antagonist Characterization
The characterization of P2Y11 antagonists involves a series of in vitro assays to determine their potency, selectivity, and functional effects. The following sections provide an overview of key experimental protocols.
General Workflow for P2Y11 Antagonist Screening
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the P2Y11-mediated increase in intracellular calcium.
-
Principle: P2Y11 activation leads to Gq-mediated PLC activation, IP3 production, and subsequent release of Ca2+ from intracellular stores. This change in intracellular Ca2+ concentration is detected using a calcium-sensitive fluorescent dye.[17][18]
-
Methodology:
-
Cell Culture: Plate cells expressing the P2Y11 receptor (e.g., HEK293 or 1321N1 cells stably transfected with P2Y11) in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8E™ AM) in a suitable buffer, often containing probenecid to prevent dye leakage.[19] Incubate at 37°C for a specified time.
-
Compound Incubation: Wash the cells and add the P2Y11 antagonist at various concentrations. Incubate for a predetermined period.
-
Agonist Stimulation and Measurement: Add a known P2Y11 agonist (e.g., ATP or NF546) at a concentration that elicits a submaximal response (e.g., EC80). Immediately measure the fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities.
-
Data Analysis: The antagonist's potency (IC50) is determined by measuring the reduction in the agonist-induced fluorescence signal at different antagonist concentrations.
-
cAMP Accumulation Assay
This assay determines the effect of an antagonist on the P2Y11-mediated increase in intracellular cAMP.
-
Principle: P2Y11 activation stimulates the Gs-adenylyl cyclase pathway, leading to the production of cAMP. The amount of cAMP is quantified, typically using a competitive immunoassay format.[20]
-
Methodology:
-
Cell Culture: Plate P2Y11-expressing cells in a suitable multi-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the P2Y11 antagonist in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Agonist Stimulation: Add a P2Y11 agonist (e.g., ATP or NF546) to stimulate cAMP production and incubate for a defined period at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., cAMP-Glo™).[3][21]
-
Data Analysis: The IC50 value of the antagonist is calculated by measuring the inhibition of the agonist-induced cAMP accumulation.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of a P2Y11 antagonist to inhibit cell migration towards a chemoattractant.
-
Principle: The assay measures the movement of cells through a porous membrane in response to a chemoattractant gradient.[7]
-
Methodology:
-
Cell Preparation: Culture the cells of interest (e.g., immune cells or cancer cells expressing P2Y11) and resuspend them in a serum-free medium.[6]
-
Assay Setup: Place Transwell inserts (with a specific pore size appropriate for the cell type) into the wells of a 24-well plate. Add a chemoattractant (e.g., SDF-1α) to the lower chamber.
-
Treatment and Seeding: Pre-incubate the cells with the P2Y11 antagonist at different concentrations. Seed the treated cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration.[6]
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope or lyse the stained cells and measure the absorbance.
-
Data Analysis: Determine the inhibitory effect of the antagonist on cell migration by comparing the number of migrated cells in treated versus untreated conditions.
-
Conclusion and Future Directions
The P2Y11 receptor has emerged as a promising therapeutic target with the potential to address unmet medical needs in a variety of diseases, particularly those with an inflammatory or immunological component. The development of potent and selective P2Y11 antagonists is a key step towards realizing this therapeutic potential. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of P2Y11-targeted therapies.
Future research should focus on the discovery and development of novel P2Y11 antagonists with improved drug-like properties. Further elucidation of the precise roles of the P2Y11 receptor in different disease contexts will be crucial for identifying the most promising therapeutic applications. The use of advanced preclinical models, and eventually well-designed clinical trials, will be necessary to translate the promise of P2Y11 antagonism into effective therapies for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xl147.com [xl147.com]
- 3. cAMP-Glo™ Assay Protocol [promega.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell migration assay or Transwell assay [protocols.io]
- 7. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 12. rndsystems.com [rndsystems.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 19. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cAMP-Glo™ Assay [worldwide.promega.com]
Methodological & Application
Application Notes and Protocol: Preparation of NF157 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of NF157, a purinergic receptor antagonist, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol will help ensure the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound is a potent and selective antagonist for the P2Y11 and P2X1 purinergic receptors. It is a valuable tool in research investigating the roles of these receptors in various physiological and pathological processes. Accurate preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure precise final concentrations in experimental assays. DMSO is a common solvent for dissolving compounds like this compound due to its high solubilizing capacity for a wide range of organic molecules.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its solubility in DMSO.
| Parameter | Value | Reference |
| Molecular Weight (M.Wt) | 1437.08 g/mol | |
| Purity | ≥90% (HPLC) | |
| Maximum Solubility in DMSO | 10 mg/mL | |
| Maximum Molar Concentration in DMSO | ~7 mM | |
| Storage of Solid Compound | Desiccate at Room Temperature | |
| Storage of Stock Solution | -20°C or -80°C | General Lab Practice |
Note: The molecular weight can vary between batches due to hydration levels. Always refer to the Certificate of Analysis provided by the supplier for the batch-specific molecular weight to ensure accurate concentration calculations.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mg/mL (~7 mM) stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (ensure to check the Certificate of Analysis for batch-specific details)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[2] Handle with care and always wear appropriate PPE.
-
Avoid inhalation of this compound powder and direct contact with skin or eyes.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of this compound powder. For molar concentration calculations, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weighing this compound:
-
Tare the analytical balance with a clean microcentrifuge tube.
-
Carefully weigh out the desired amount of this compound powder (e.g., 10 mg) and record the exact mass.
-
-
Dissolving this compound in DMSO:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Best Practices and Considerations
-
Purity of Reagents: Always use high-purity, anhydrous DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.
-
Batch Variability: As noted, the molecular weight and hydration of this compound can vary. Always consult the Certificate of Analysis for the specific batch you are using for the most accurate calculations.
-
DMSO Effects in Assays: Be aware that DMSO can have direct effects on cell systems and assays.[3][4] It is crucial to include a vehicle control (DMSO alone at the same final concentration) in all experiments to account for any solvent-induced effects. The final concentration of DMSO in the assay should typically be kept below 0.5%.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of NF157 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
NF157 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor activated by extracellular ATP. Its use in in vitro assays is crucial for studying the physiological roles of the P2Y11 receptor in various cellular processes, including immune responses, cell proliferation, and signaling pathways. Determining the optimal concentration of this compound is critical for obtaining accurate and reproducible results while avoiding off-target effects or cytotoxicity. This document provides detailed application notes, experimental protocols, and data to guide researchers in the effective use of this compound in in vitro settings.
Data Presentation: Quantitative Summary of this compound Concentrations
The following table summarizes key quantitative data for this compound, providing a starting point for experimental design.
| Parameter | Concentration | Cell Type/System | Application/Effect | Citation |
| IC50 (P2Y11) | 463 nM | Recombinant systems | Inhibition of P2Y11 receptor activity | [1][2] |
| Ki (P2Y11) | 44.3 nM | Recombinant systems | Binding affinity for P2Y11 receptor | [1] |
| Effective Concentration | 30 µM and 60 µM | SW1353 human chondrosarcoma cells | Reduction in TNF-α-induced degradation of type II collagen | [1] |
| Effective Concentration | 50 µM | THP-1 human monocytic cells | Blockade of ATP or LPS-induced increase in cAMP levels | |
| Selectivity | >650-fold over P2Y1 and P2Y2 | Recombinant systems | Specificity of P2Y11 antagonism | [1] |
| Selectivity | No selectivity over P2X1 | Recombinant systems | Potential for off-target effects | [1][2] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways. Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). Activation of Gq stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC), respectively.
Caption: P2Y11 receptor signaling cascade.
Experimental Workflow for Determining Optimal this compound Concentration
A systematic approach is necessary to determine the optimal concentration of this compound for a specific in vitro assay. This involves a dose-response analysis and assessment of potential cytotoxicity.
Caption: Workflow for optimal this compound concentration.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a cAMP Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block agonist-induced cAMP production.
Materials:
-
Target cells expressing the P2Y11 receptor
-
Cell culture medium
-
This compound
-
P2Y11 receptor agonist (e.g., ATPγS or a specific synthetic agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well or 384-well microplates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Preparation:
-
Culture target cells to the appropriate confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS or PBS with Ca2+/Mg2+) containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Seed the cells into the microplate at a predetermined optimal density.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer. A typical starting range would be from 1 nM to 100 µM.
-
Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (assay buffer without this compound).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare the P2Y11 agonist at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Add the agonist to all wells except for the negative control wells (which should only contain cells and assay buffer).
-
Incubate for the time recommended by the cAMP assay kit manufacturer, typically 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) as a function of the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to calculate the IC50 value.
-
Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay
This protocol outlines the procedure to evaluate the potential cytotoxic effects of this compound on the target cells.
Materials:
-
Target cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The concentration range should cover and exceed the anticipated effective concentrations from functional assays.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the cytotoxic concentration 50 (CC50), the concentration at which 50% of the cells are no longer viable.
-
Protocol 3: Functional Cellular Assay - Calcium Imaging
This protocol details how to assess the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.
Materials:
-
Target cells expressing the P2Y11 receptor
-
Cell culture medium
-
This compound
-
P2Y11 receptor agonist (e.g., ATP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed cells on a glass-bottom dish or a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye and allow for de-esterification for approximately 30 minutes at room temperature.
-
-
This compound Incubation:
-
Prepare different concentrations of this compound in the assay buffer.
-
Add the this compound solutions to the cells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Imaging:
-
Place the plate or dish on the fluorescence imaging system.
-
Establish a baseline fluorescence reading.
-
Add the P2Y11 agonist at a predetermined concentration (e.g., EC50) to stimulate calcium release.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) from the baseline (F0) for each condition (ΔF/F0).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the IC50 for the inhibition of calcium mobilization.
-
The optimal concentration of this compound for in vitro assays is highly dependent on the specific cell type, the assay endpoint, and the expression level of the P2Y11 receptor. A starting point for most cell-based assays is in the low micromolar range (1-10 µM), guided by the reported effective concentrations. However, it is imperative for each researcher to perform a careful dose-response curve and a cytotoxicity assessment to determine the optimal, non-toxic concentration range for their specific experimental conditions. The protocols and data provided in this document serve as a comprehensive guide to facilitate the effective and accurate use of this compound in in vitro research.
References
Application Notes and Protocols: NF157 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) activated by extracellular ATP.[1][2] The P2Y11 receptor is unique among the P2Y family as it couples to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capability implicates P2Y11 in a variety of physiological processes, including immune response and inflammation.[2][3] Understanding the dose-response relationship of this compound is critical for its use as a pharmacological tool to investigate P2Y11 function and for its potential therapeutic applications. These application notes provide a detailed analysis of this compound's dose-response characteristics and protocols for its experimental evaluation.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Receptor | Value | Reference |
| IC50 | P2Y11 | 463 nM | [1] |
| pKi | P2Y11 | 7.35 | [1] |
| Ki | P2Y11 | 44.3 nM | [1] |
Table 1: Inhibitory activity of this compound on the human P2Y11 receptor.
| Receptor | IC50 / Ki | Selectivity Fold (over P2Y11) | Reference |
| P2Y1 | 1811 µM (IC50) | >650-fold | [1] |
| P2Y2 | 170 µM (IC50) | >650-fold | [1] |
| P2X1 | No selectivity | - | [1] |
| P2X2 | - | 3-fold | [1] |
| P2X3 | - | 8-fold | [1] |
| P2X4 | - | >22-fold | [1] |
| P2X7 | - | >67-fold | [1] |
Table 2: Selectivity profile of this compound against other P2 receptors.
Signaling Pathways and Experimental Workflows
P2Y11 Receptor Signaling Cascade
The P2Y11 receptor, upon activation by an agonist like ATP, initiates two primary signaling cascades. This compound acts as an antagonist, blocking these downstream effects.
Caption: P2Y11 receptor dual signaling pathway.
Experimental Workflow for this compound Dose-Response Analysis
A typical workflow for determining the IC50 of this compound involves a competitive binding assay or a functional assay measuring the inhibition of agonist-induced downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cAMP Level Changes Using NF157
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of NF157, a selective antagonist of the P2Y11 purinergic receptor, to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels. The P2Y11 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by agonists such as ATP, stimulates adenylyl cyclase to produce cAMP.[1] this compound provides a valuable tool for studying the role of the P2Y11 receptor in various physiological and pathological processes by specifically blocking this signaling pathway.
Mechanism of Action
This compound is a potent and selective antagonist of the human P2Y11 receptor.[2] The P2Y11 receptor is unique among P2Y receptors as it couples to the Gs-alpha subunit of heterotrimeric G proteins. Activation of the Gs-alpha subunit leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. By binding to the P2Y11 receptor, this compound prevents the binding of endogenous agonists like ATP, thereby inhibiting the downstream signaling cascade that results in cAMP production. This antagonistic action allows researchers to investigate the specific contribution of P2Y11 receptor activation to intracellular cAMP levels in various cell types and tissues.
Data Presentation
The following tables summarize the quantitative data available for this compound.
| Parameter | Value | Receptor/Cell Type | Notes | Reference |
| IC50 | 463 nM | Human P2Y11 Receptor | This value represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the P2Y11 receptor. | [2] |
| Ki | 44.3 nM | Human P2Y11 Receptor | The inhibition constant (Ki) provides a measure of the binding affinity of this compound to the P2Y11 receptor. | |
| Concentration for cAMP Inhibition | 50 µM | THP-1 cells | Pre-incubation with 50 µM this compound for 30 minutes blocked the increase in cAMP induced by 100 µM ATP or 10 µg/mL LPS. | [3] |
Note: The effective concentration of this compound for inhibiting cAMP production can vary depending on the cell type, agonist concentration, and specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Mandatory Visualizations
Caption: P2Y11 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for measuring this compound-mediated inhibition of cAMP.
Experimental Protocols
This section provides detailed protocols for measuring intracellular cAMP levels following treatment with this compound. Three common methods are described: a competitive enzyme-linked immunosorbent assay (ELISA), a Förster resonance energy transfer (FRET)-based biosensor assay, and a bioluminescence-based assay (GloSensor™).
Protocol 1: Competitive ELISA for cAMP Measurement
This protocol is adapted from commercially available cAMP ELISA kits and provides a quantitative measurement of cAMP from cell lysates.
Materials:
-
Cells expressing the P2Y11 receptor
-
Cell culture medium
-
This compound (Tocris, Cat. No. 2439 or equivalent)
-
P2Y11 receptor agonist (e.g., ATP, adenosine 5'-triphosphate)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, 3-isobutyl-1-methylxanthine)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (provided with ELISA kit or 0.1 M HCl)
-
cAMP ELISA Kit (e.g., from Cayman Chemical, R&D Systems, or Abcam)
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response to stimuli. Culture overnight or until desired confluency is reached.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 10 nM to 100 µM. Include a vehicle control (medium with solvent).
-
Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a solution of the P2Y11 agonist (e.g., ATP) in cell culture medium at a concentration that elicits a submaximal response (e.g., EC80). The final concentration of ATP used in studies with THP-1 cells was 100 µM.[3]
-
It is recommended to include a PDE inhibitor (e.g., 100 µM IBMX) during the stimulation step to prevent cAMP degradation.
-
Add the agonist solution to the wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C. A time-course experiment may be necessary to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add the appropriate volume of Cell Lysis Buffer to each well.
-
Incubate on a shaker for 10-20 minutes at room temperature to ensure complete lysis.
-
-
cAMP Measurement:
-
Follow the instructions provided with the specific cAMP ELISA kit. This typically involves:
-
Adding cell lysates and cAMP standards to the antibody-coated microplate.
-
Adding a fixed amount of HRP-labeled cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution and incubating to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: FRET-Based cAMP Biosensor Assay
This protocol utilizes genetically encoded cAMP biosensors that change their FRET efficiency upon cAMP binding, allowing for real-time measurement in live cells.
Materials:
-
Cells stably or transiently expressing a FRET-based cAMP biosensor (e.g., a sensor based on Epac or PKA) and the P2Y11 receptor.
-
Cell culture medium
-
This compound
-
P2Y11 receptor agonist (e.g., ATP)
-
Imaging medium (e.g., HBSS or phenol red-free medium)
-
Fluorescence microscope or plate reader equipped for FRET imaging (with appropriate excitation and emission filters for the specific FRET pair, e.g., CFP/YFP).
Procedure:
-
Cell Preparation: Seed cells expressing the cAMP biosensor and P2Y11 receptor in a suitable imaging dish or plate (e.g., glass-bottom dish or black-walled, clear-bottom 96-well plate).
-
Pre-treatment with this compound:
-
Replace the culture medium with imaging medium.
-
Acquire a baseline FRET signal.
-
Add different concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation and Imaging:
-
Place the dish or plate on the microscope or in the plate reader.
-
Begin acquiring FRET images or readings.
-
Add the P2Y11 agonist (e.g., ATP) to the cells.
-
Continue to acquire images or readings to monitor the change in FRET ratio over time.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each time point and each condition.
-
Normalize the FRET ratio to the baseline to determine the change in cAMP levels.
-
Plot the maximum change in FRET ratio against the log of the this compound concentration to generate a dose-response curve and determine the IC50.
-
Protocol 3: GloSensor™ cAMP Assay
This protocol uses a genetically encoded biosensor that produces a luminescent signal in the presence of cAMP, offering a highly sensitive and quantitative readout.
Materials:
-
Cells stably or transiently expressing the GloSensor™ cAMP biosensor and the P2Y11 receptor.
-
Cell culture medium
-
This compound
-
P2Y11 receptor agonist (e.g., ATP)
-
GloSensor™ cAMP Reagent (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells expressing the GloSensor™ biosensor and P2Y11 receptor in a white, opaque multi-well plate.
-
Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the equilibrated GloSensor™ cAMP Reagent.
-
Incubate for 2 hours at room temperature or 37°C to allow the reagent to enter the cells.
-
-
Pre-treatment with this compound:
-
Add different concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle to the wells.
-
Incubate for 15-30 minutes.
-
-
Stimulation and Measurement:
-
Measure the baseline luminescence.
-
Add the P2Y11 agonist (e.g., ATP) to the wells.
-
Immediately begin measuring the luminescence signal kinetically over time, or take an endpoint reading after a predetermined incubation period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the fold-change in luminescence over baseline for each condition.
-
Plot the fold-change against the log of the this compound concentration to determine the dose-response relationship and calculate the IC50 value.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell numbers | Ensure accurate and consistent cell seeding. |
| Inaccurate pipetting | Use calibrated pipettes and proper technique. | |
| No or low cAMP signal upon agonist stimulation | Low P2Y11 receptor expression | Use a cell line with higher receptor expression or increase transfection efficiency. |
| Inactive agonist | Use a fresh, properly stored agonist solution. | |
| Rapid cAMP degradation | Include a PDE inhibitor (e.g., IBMX) in the stimulation buffer. | |
| High basal cAMP levels | Cell stress | Handle cells gently and avoid prolonged exposure to harsh conditions. |
| Endogenous receptor activation by components in the serum | Serum-starve cells for a few hours before the assay. | |
| This compound shows no inhibitory effect | Incorrect this compound concentration | Verify the stock solution concentration and perform a wider dose-response range. |
| P2Y11 receptor is not the primary source of cAMP production | Use other receptor antagonists to identify the source of cAMP. | |
| This compound degradation | Prepare fresh dilutions of this compound for each experiment. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2Y11 receptor in cAMP-mediated signaling. The protocols outlined in this document provide a framework for using this compound to accurately measure changes in intracellular cAMP levels. By carefully selecting the appropriate assay method and optimizing experimental conditions, researchers can effectively dissect the contribution of P2Y11 signaling in their specific biological systems.
References
- 1. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for NF157 in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor involved in a variety of cellular processes, including inflammation and immune modulation. One of the key downstream signaling pathways affected by P2Y11 activation is the nuclear factor-kappa B (NF-κB) pathway. The NF-κB transcription factors are central regulators of inflammatory responses, and their dysregulation is implicated in numerous diseases. Luciferase reporter assays are a widely used and sensitive method to quantify the activity of the NF-κB signaling pathway. This document provides detailed application notes and protocols for the use of this compound as an inhibitor of NF-κB activation in luciferase reporter assays.
Principle of the Assay
The NF-κB luciferase reporter assay utilizes a plasmid containing the firefly luciferase gene under the transcriptional control of a promoter with multiple NF-κB binding sites. When the NF-κB pathway is activated by a stimulus (e.g., TNF-α, PMA), the NF-κB transcription factors translocate to the nucleus, bind to these response elements, and drive the expression of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light, which can be quantified using a luminometer. The intensity of the light signal is directly proportional to the level of NF-κB activation. This compound, by antagonizing the P2Y11 receptor, can inhibit downstream signaling events that lead to NF-κB activation, resulting in a decrease in luciferase expression and light production.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing essential information for its application in in vitro assays.
| Parameter | Value | Receptor/Pathway | Notes |
| IC50 | 463 nM | P2Y11 Receptor | Potency of this compound in inhibiting P2Y11 receptor activity.[1][2] |
| Ki | 44.3 nM | P2Y11 Receptor | Binding affinity of this compound for the P2Y11 receptor.[3][4] |
| Selectivity | >650-fold over P2Y1 and P2Y2 | Purinergic Receptors | Demonstrates high selectivity for P2Y11 over other P2Y subtypes.[3][4] |
| Effective Concentration | 30-60 µM | NF-κB Inhibition | Concentration range shown to significantly reduce TNF-α-induced NF-κB luciferase activity.[3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter assay. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: A suitable cell line that expresses the P2Y11 receptor and is amenable to transfection (if not using a stable reporter cell line). Examples include HEK293, RAW 264.7, or THP-1 cells.[1]
-
NF-κB Luciferase Reporter Plasmid: A plasmid containing the firefly luciferase gene driven by an NF-κB responsive promoter.
-
Control Plasmid: A plasmid expressing a second reporter gene (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency (optional but recommended for transient transfections).
-
Transfection Reagent: A suitable reagent for plasmid DNA transfection into the chosen cell line.
-
Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, FBS, antibiotics) for the chosen cell line.
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).
-
NF-κB Activator: A known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA).
-
Luciferase Assay Reagent: A commercial kit for measuring firefly (and Renilla, if applicable) luciferase activity.
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol
Day 1: Cell Seeding
-
Culture and maintain the chosen cell line according to standard protocols.
-
On the day of the experiment, harvest the cells and determine the cell density.
-
Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. A typical seeding density is 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.[5]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
Day 2: Transfection (for transiently transfected cells)
Note: If using a stable NF-κB reporter cell line, this step can be skipped.
-
Prepare the transfection complexes according to the manufacturer's protocol. Briefly, dilute the NF-κB luciferase reporter plasmid (and control plasmid, if used) and the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the recommended time to allow for complex formation.
-
Carefully add the transfection complexes to the cells in each well.
-
Incubate the plate at 37°C for 24-48 hours.
Day 3: Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 30, 60 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Carefully remove the medium from the cells and replace it with 90 µL of the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) in cell culture medium.
-
Add 10 µL of the NF-κB activator solution to the appropriate wells. Include a negative control group of cells that are not stimulated.
-
Incubate the plate for an additional 6-24 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line and activator used.
Day 4: Cell Lysis and Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from each well.
-
Wash the cells once with 100 µL of PBS per well.
-
Add the recommended volume of lysis buffer (from the luciferase assay kit) to each well (typically 20-50 µL).
-
Incubate the plate on a shaker at room temperature for 15-20 minutes to ensure complete cell lysis.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Using a luminometer, inject the luciferase substrate into each well and measure the luminescence. If using a dual-luciferase system, follow the manufacturer's protocol for sequential measurement of firefly and Renilla luciferase.[5][6]
Data Analysis
-
Normalization (for dual-luciferase assays): For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Calculation of Percent Inhibition:
-
Subtract the average luminescence of the unstimulated control wells from all other readings.
-
Set the average luminescence of the stimulated (activator-only) wells as 100% activation.
-
Calculate the percentage of NF-κB activity for each this compound concentration relative to the stimulated control.
-
Percent Inhibition = 100 - (% NF-κB activity).
-
-
IC50 Determination: Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection protocol (DNA:reagent ratio, cell density). |
| Cell death due to compound toxicity. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel. | |
| Inactive luciferase assay reagent. | Use fresh or properly stored reagents. | |
| High Variability between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate. | |
| Incomplete cell lysis. | Ensure adequate lysis buffer volume and incubation time. | |
| No Inhibition by this compound | Cell line does not express functional P2Y11 receptors. | Verify P2Y11 expression by RT-PCR or Western blot. |
| NF-κB activation is independent of the P2Y11 pathway. | Use a different activator or cell line. | |
| Degraded this compound compound. | Use a fresh stock of this compound. |
Conclusion
The luciferase reporter assay is a powerful tool for studying the inhibitory effects of compounds like this compound on the NF-κB signaling pathway. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this compound to investigate the role of the P2Y11 receptor in inflammation and other NF-κB-mediated processes, thereby facilitating drug discovery and development efforts.
References
- 1. invivogen.com [invivogen.com]
- 2. cedarlanelabs.com [cedarlanelabs.com]
- 3. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Studying the NF-κB Pathway with NF157
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to a variety of stimuli, including stress, cytokines, and pathogenic antigens.[1] This pathway plays a critical role in regulating the immune response, inflammation, cell survival, and proliferation.[2] Dysregulation of NF-κB signaling is implicated in a range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[2] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1][3] This releases the NF-κB heterodimer, most commonly p65/p50, allowing it to translocate to the nucleus and activate the transcription of target genes.[1][4]
NF157 is a potent and selective antagonist of the purinergic receptor P2Y11. Emerging evidence indicates that this compound can modulate inflammatory responses by inhibiting the NF-κB signaling pathway.[5] Specifically, this compound has been shown to ameliorate oxidized LDL-induced vascular endothelial inflammation by inhibiting the phosphorylation of MAPK kinase and the activation of NF-κB.[5] This is achieved by suppressing the nuclear accumulation of the NF-κB p65 subunit and its promoter activity.[5] These findings position this compound as a valuable tool for studying the role of purinergic signaling in NF-κB-mediated processes and as a potential therapeutic agent for inflammatory diseases.
These application notes provide detailed protocols for investigating the inhibitory effects of this compound on the NF-κB pathway.
Key Signaling Pathway
The canonical NF-κB signaling pathway, which is targeted by this compound's inhibitory action, is initiated by various extracellular signals that activate the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the p65/p50 NF-κB dimer to activate gene transcription.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (P2Y11 Receptor) | 463 nM | Recombinant systems | |
| Effective Concentration (Inhibition of ox-LDL-induced NF-κB promoter activity) | 25, 50 µM | Human Aortic Endothelial Cells (HAECs) | [5] |
| Effective Concentration (Inhibition of TNF-α-induced NF-κB luciferase activity) | 30, 60 µM | Not specified | [6] |
| Effective Concentration (Rescue of TNF-α-induced collagen degradation) | 30, 60 µM | Not specified | [6] |
Experimental Protocols
Herein are detailed protocols to assess the impact of this compound on the NF-κB signaling pathway.
Experimental Workflow
The general workflow for investigating the effect of this compound on NF-κB activation involves cell culture, treatment with this compound followed by a pro-inflammatory stimulus, and subsequent analysis using various molecular biology techniques.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Principle: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements and a control plasmid expressing Renilla luciferase for normalization.[2][7] NF-κB activation leads to the expression of firefly luciferase, and the resulting luminescence is measured.
Materials:
-
Cells (e.g., HEK293, HeLa)
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
White, opaque 96-well plates
-
This compound (stock solution in DMSO)
-
NF-κB activator (e.g., TNF-α, LPS)
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate and incubate overnight.[2]
-
Transfection:
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[2]
-
Pre-incubate cells with different concentrations of this compound for 1-2 hours.[2]
-
Add the NF-κB activator (e.g., TNF-α at 10-20 ng/mL) to the wells. Include appropriate controls (untreated, vehicle-treated, activator only).[2]
-
Incubate for 6-8 hours.[2]
-
-
Cell Lysis:
-
Wash cells with PBS and add 20-50 µL of Passive Lysis Buffer to each well.[2]
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Transfer 10-20 µL of lysate to a new white, opaque plate.
-
Using a luminometer, measure firefly luciferase activity, then inject the Renilla luciferase substrate and measure its activity.[2]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition of NF-κB activity by this compound compared to the activator-only control.
-
Protocol 2: Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
This protocol assesses the levels of key proteins in the NF-κB pathway.
Principle: Western blotting is used to detect changes in the phosphorylation state of IκBα and the subcellular localization of the p65 subunit. A decrease in phosphorylated IκBα and a reduction in nuclear p65 upon this compound treatment would indicate inhibition of the pathway.
Materials:
-
Cells and culture reagents
-
This compound and NF-κB activator
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin or GAPDH (cytoplasmic loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat with this compound and/or an activator as described in the reporter assay protocol.
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.[8]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit.
Principle: Immunofluorescence staining allows for the direct visualization of p65 translocation from the cytoplasm to the nucleus upon stimulation and its inhibition by this compound.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound and NF-κB activator
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 2% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells on coverslips as previously described. Treatment times for translocation are typically short (30-60 minutes).[9]
-
Fixation and Permeabilization:
-
Staining:
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio using image analysis software like ImageJ to determine the extent of p65 translocation.[9]
-
Conclusion
The protocols outlined provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on the NF-κB signaling pathway. By employing a combination of reporter assays, western blotting, and immunofluorescence, a detailed understanding of the mechanism of action of this compound can be achieved. This will be invaluable for further research into the therapeutic potential of targeting the P2Y11 receptor in NF-κB-driven inflammatory diseases.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gut.bmj.com [gut.bmj.com]
- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NF157: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and selective antagonist of the P2Y11 and P2X1 purinergic receptors. As with any biologically active small molecule, understanding its stability and optimal storage conditions is critical for ensuring the reliability and reproducibility of experimental results. These application notes provide a summary of the available information on this compound stability and offer generalized protocols for its handling, storage, and stability assessment.
It is important to note that detailed, quantitative stability data for this compound under various environmental conditions (e.g., pH, temperature, light) is not extensively published in the public domain. The information and protocols provided herein are based on general best practices for similar chemical compounds and recommendations from suppliers. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions and formulations.
Data Presentation: Recommended Storage Conditions
Quantitative stability data for this compound is limited. The following table summarizes the recommended storage conditions based on supplier datasheets and general laboratory guidelines.
| Form | Recommended Storage Temperature | Duration | Additional Notes |
| Solid | Room Temperature | Up to 6 months | Store in a desiccated environment, protected from moisture.[1] The vial should be kept tightly sealed. |
| Stock Solutions | -20°C | Up to 1 month | Aliquot solutions to avoid repeated freeze-thaw cycles.[1] Use tightly sealed vials. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO) or sterile distilled water
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes. This minimizes the condensation of atmospheric moisture onto the compound.[1]
-
Weighing: In a clean, designated weighing area, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to the this compound powder to achieve the desired stock concentration. Consult the supplier's datasheet for solubility information. For example, a common stock concentration is 10 mM.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but be cautious of potential degradation at elevated temperatures.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.
-
Storage: Store the aliquots at -20°C in a light-protected container.
Protocol 2: General Protocol for Assessing the Stability of this compound in Solution
Objective: To determine the stability of this compound in a specific buffer or medium under defined storage conditions.
Materials:
-
This compound stock solution
-
Experimental buffer or cell culture medium
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer
-
pH meter
-
Incubators or water baths set to desired temperatures
-
Light-protected and transparent storage containers
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired experimental buffer at a known concentration (e.g., 10 µM).
-
Divide the solution into multiple aliquots in both light-protected and transparent containers.
-
-
Initial Analysis (Time Zero):
-
Immediately analyze an aliquot of the freshly prepared solution to establish the initial concentration and purity.
-
HPLC Analysis: Inject a sample onto the HPLC system. Develop a suitable gradient method to separate this compound from potential degradants. Record the peak area and retention time of the this compound peak.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the solution to identify the wavelength of maximum absorbance (λmax).
-
pH Measurement: Record the initial pH of the solution.
-
Visual Inspection: Note the color and clarity of the solution.
-
-
Storage Conditions:
-
Store the prepared aliquots under a matrix of conditions to be tested. For example:
-
Temperature: -20°C, 4°C, room temperature (e.g., 25°C), 37°C.
-
Light Exposure: Protected from light versus ambient light.
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove an aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Repeat the analysis performed at Time Zero: HPLC, UV-Vis spectroscopy, pH measurement, and visual inspection.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time Zero using the HPLC peak area.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
A significant loss of parent compound (e.g., >10%) indicates instability under those conditions.
-
Monitor for the appearance of new peaks in the HPLC chromatogram, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Best practices for handling and storing this compound.
References
Application Notes and Protocols for NF157 Solubility in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: NF157 is a potent and selective antagonist for the P2Y11 purinergic receptor, with an IC50 of 463 nM, and also exhibits activity against P2X1 receptors.[1][2] It is a valuable tool for studying purinergic signaling pathways involved in inflammation, immune responses, and other physiological processes.[3][4] Structurally, this compound is a large, polysulfonated molecule, which influences its solubility characteristics.[2] These application notes provide a comprehensive guide to the solubility of this compound in common laboratory solvents, detailed protocols for solubility determination and stock solution preparation, and an overview of the key signaling pathways it modulates.
Quantitative Solubility Data
The solubility of this compound can vary depending on the specific batch, due to its high degree of hydration and the presence of residual salts from synthesis.[2][3] It is crucial to refer to the batch-specific Certificate of Analysis for precise calculations. The data below serves as a general guideline.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 5 | 4 | Aqueous solutions should be prepared fresh. The polysulfonated nature of the molecule contributes to its water solubility. |
| DMSO | 10 | 7 | DMSO allows for a higher concentration stock solution. However, care must be taken when diluting into aqueous buffers to avoid precipitation. The final DMSO concentration in cell-based assays should be kept low (ideally ≤0.1%) to minimize cytotoxicity.[5] |
| PBS (pH 7.4) | Not explicitly reported | Not explicitly reported | Solubility is expected to be similar to water. However, precipitation can occur when diluting a concentrated DMSO stock into PBS.[5][6] It is recommended to prepare PBS solutions fresh and not to exceed the aqueous solubility limit. |
Data is based on the product molecular weight of 1437.08 g/mol . This value may vary between batches due to hydration.[2]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of this compound.[7]
Materials:
-
This compound compound
-
Selected aqueous solvent (e.g., ultrapure water, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Addition of Excess Compound: Add an excess amount of this compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.
-
Solvent Addition: Add a precise volume of the desired aqueous solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial at high speed to pellet the undissolved solid.[8]
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[8] This clear filtrate represents the saturated solution.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC. A standard calibration curve with known concentrations of this compound must be generated for accurate quantification.[8]
-
Data Reporting: Express the solubility in mg/mL or mM at the specified temperature and pH.
Caption: Workflow for the shake-flask solubility determination method.
Protocol 2: Preparation of Stock Solutions
A. Preparation of a 1 mM Aqueous Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound. For 1 mL of a 1 mM solution, use approximately 1.44 mg (adjust based on the batch-specific molecular weight).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the desired volume of ultrapure water or PBS.
-
Mixing: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can aid dissolution.[5][9]
-
Storage: Use aqueous solutions fresh. For short-term storage, keep at 4°C for no more than a day. Long-term storage of aqueous solutions is not recommended.
B. Preparation of a 5 mM DMSO Stock Solution:
-
Weighing: To prepare 1 mL of a 5 mM stock solution, weigh approximately 7.2 mg of this compound (adjust for batch-specific molecular weight).
-
Dissolution: Add the weighed compound to a sterile, appropriate tube. Add 1 mL of anhydrous, high-purity DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.[9]
-
Storage: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (up to 6 months).[5]
Troubleshooting:
-
Precipitation upon Dilution: When diluting a DMSO stock into an aqueous buffer (e.g., cell culture medium or PBS), precipitation may occur if the aqueous solubility limit is exceeded.[5] To mitigate this, add the DMSO stock to a vigorously mixed buffer or perform serial dilutions. Ensure the final DMSO concentration remains non-toxic to cells (e.g., <0.1%).[5]
This compound Signaling Pathways
This compound primarily acts as an antagonist of the P2Y11 receptor, which is unique among P2Y receptors for its dual coupling to both adenylyl cyclase (via Gs) and phospholipase C (via Gq).
P2Y11 Receptor Antagonism by this compound
ATP binding to the P2Y11 receptor activates Gs and Gq proteins. Gs activation leads to adenylyl cyclase (AC) activation and a subsequent increase in intracellular cyclic AMP (cAMP).[10] Gq activation stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+).[10] this compound blocks these downstream effects by preventing ATP from binding to and activating the receptor.
Caption: this compound inhibits ATP-mediated P2Y11 receptor signaling pathways.
Inhibition of Pro-Inflammatory Pathways by this compound
In various cell types, this compound has been shown to suppress inflammatory responses. For example, in endothelial cells stimulated with oxidized LDL (ox-LDL) or chondrocytes stimulated with TNF-α, this compound can inhibit the activation of key pro-inflammatory signaling cascades, including the p38 MAPK and NF-κB pathways.[1] This leads to reduced expression of inflammatory mediators like MMPs and cytokines.[1]
Caption: this compound inhibits key pro-inflammatory signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. NF 157 | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assay Design Using NF157
For Researchers, Scientists, and Drug Development Professionals
Introduction
NF157 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) activated by extracellular ATP.[1][2][3][4] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This dual signaling results in increased intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels. P2Y11 receptors are expressed in various immune cells, including macrophages and lymphocytes, and are implicated in modulating inflammatory responses. This compound's ability to selectively block this receptor makes it a valuable tool for investigating the physiological and pathological roles of P2Y11 and for the development of novel therapeutics targeting this pathway.
These application notes provide detailed protocols for designing and performing cell-based assays to characterize the inhibitory activity of this compound on P2Y11 receptor signaling. The protocols cover key functional readouts, including cAMP accumulation, intracellular calcium mobilization, and downstream NF-κB signaling.
Mechanism of Action
This compound is a competitive antagonist of the P2Y11 receptor. It binds to the receptor and prevents the binding of its natural ligand, ATP, thereby inhibiting downstream signaling cascades. The primary signaling pathways initiated by P2Y11 activation are the Gs/adenylyl cyclase/cAMP pathway and the Gq/phospholipase C/IP3/Ca2+ pathway.[1][5]
Data Presentation
The inhibitory activity of this compound can be quantified and compared across different assays and cell types. The following table summarizes the reported potency of this compound.
| Parameter | Receptor | Value | Cell Line/System | Reference |
| IC50 | P2Y11 | 463 nM | Recombinant systems | [2][4] |
| pKi | P2Y11 | 7.35 | Recombinant systems | [2][3] |
| Ki | P2Y11 | 44.3 nM | Recombinant systems | [2][3] |
| IC50 | P2Y1 | 1811 µM | Recombinant systems | [2][3] |
| IC50 | P2Y2 | 170 µM | Recombinant systems | [2][3] |
Signaling Pathway Diagram
Caption: P2Y11 receptor signaling and inhibition by this compound.
Experimental Protocols
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit agonist-induced cAMP production in cells expressing the P2Y11 receptor.
Materials:
-
Cells expressing P2Y11 receptor (e.g., THP-1, HEK293-P2Y11)
-
Cell culture medium
-
P2Y11 agonist (e.g., ATP, ATPγS)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well or 96-well microplates
-
Plate reader capable of detecting the assay signal
Protocol:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate at a density optimized for your cell type and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation with this compound: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30 minutes at 37°C.[6][7]
-
Agonist Stimulation: Add a P2Y11 agonist (e.g., ATP at a final concentration of 10-100 µM) to the wells and incubate for 10-30 minutes at 37°C.[6]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the cAMP accumulation assay.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells expressing P2Y11 receptor
-
Cell culture medium
-
P2Y11 agonist (e.g., ATP)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1)[8][9][10]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[10]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Baseline Reading: Measure the baseline fluorescence for a short period using a kinetic plate reader.
-
Agonist Injection and Reading: Inject the P2Y11 agonist into the wells while continuously measuring the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for the intracellular calcium mobilization assay.
NF-κB Reporter Assay
This assay determines the effect of this compound on the downstream activation of the NF-κB signaling pathway.
Materials:
-
Cells co-expressing the P2Y11 receptor and an NF-κB-driven reporter gene (e.g., luciferase or GFP)
-
Cell culture medium
-
P2Y11 agonist (e.g., ATP) or an inflammatory stimulus (e.g., TNF-α)
-
This compound
-
Reporter gene assay system (e.g., luciferase assay reagent)
-
White, opaque 96-well plates
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the reporter cell line into a white, opaque 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 1 hour.[11]
-
Stimulation: Add the P2Y11 agonist or inflammatory stimulus to the wells and incubate for a period determined by the specific cell line and reporter kinetics (typically 6-24 hours).[11]
-
Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter signal to a control (e.g., untreated cells) and plot the normalized signal against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for the NF-κB reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 5. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autocrine Regulation of Macrophage Activation via Exocytosis of ATP and Activation of P2Y11 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. abcam.co.jp [abcam.co.jp]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: NF157 in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the P2Y11 and P2X1 receptor antagonist, NF157, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective antagonist for the purinergic receptors P2Y11 and P2X1. It is a potent inhibitor of P2Y11 receptor activity, with an IC50 of 463 nM.[1] It displays selectivity for P2Y11 and P2X1 over other P2Y and P2X receptor subtypes.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored desiccated at room temperature.[1] Stock solutions, typically prepared in DMSO or water, should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. For long-term experiments, it is advisable to prepare fresh solutions or use aliquots that have not undergone multiple freeze-thaw cycles.
Q3: What is the solubility of this compound?
This compound has the following maximum concentrations in common solvents:
-
Water: 5 mg/mL (approximately 4 mM)
-
DMSO: 10 mg/mL (approximately 7 mM)[1]
It is important to refer to the batch-specific Certificate of Analysis for the net product content, as this compound is supplied with a high degree of hydration and may contain residual NaCl, which can affect solubility calculations.[1]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected antagonist activity | This compound Degradation: this compound in solution may degrade over time, especially with prolonged incubation at 37°C in cell culture media. | - Prepare fresh stock solutions of this compound regularly (e.g., every month). - Aliquot stock solutions to minimize freeze-thaw cycles. - During long-term cell culture, replenish the media with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain the desired concentration. |
| Suboptimal Concentration: The effective concentration of this compound may vary between cell types and experimental conditions. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. - Consider potential interactions with components of the cell culture media that might reduce the effective concentration of this compound. | |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. | - Use cells with a low passage number and maintain consistent cell culture conditions. | |
| Precipitation of this compound in cell culture media | Solubility Issues: The solubility of this compound may be lower in complex cell culture media compared to pure solvents. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and non-toxic to the cells. - Gently warm the media to 37°C and vortex to aid dissolution. - Visually inspect the media for any signs of precipitation after adding this compound. |
| Variability between experimental replicates | Inconsistent Cell Seeding: Uneven cell density can lead to variability in the response to this compound. | - Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. |
| Inconsistent this compound Addition: Variations in the final concentration of this compound between wells or plates. | - Prepare a master mix of media containing the final concentration of this compound to add to all wells. | |
| Unexpected cellular effects or toxicity | Off-target Effects: Although selective, at high concentrations this compound might have off-target effects. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Include appropriate controls, such as vehicle-only treated cells and cells treated with a different P2Y11/P2X1 antagonist if available. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
Long-Term this compound Treatment in Cell Culture
This protocol provides a general framework for treating adherent cells with this compound over several days.
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere and recover for 24 hours.
-
-
This compound Preparation:
-
Prepare a concentrated stock solution of this compound in sterile DMSO or water.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
For long-term experiments (e.g., >24 hours), it is recommended to replace the medium with fresh this compound-containing medium every 24-48 hours to maintain a consistent concentration of the active compound.[2]
-
-
Monitoring and Analysis:
-
Monitor the cells daily for any morphological changes or signs of toxicity.
-
At the end of the treatment period, harvest the cells for downstream analysis (e.g., gene expression, protein analysis, functional assays).
-
Assessing this compound Stability in Cell Culture Media (Illustrative Protocol)
Due to the lack of published stability data for this compound, this protocol provides a general method to empirically assess its stability under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the working concentration.
-
As a control, prepare a solution of this compound in a stable solvent (e.g., DMSO) at the same concentration.
-
Incubate both solutions under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
-
Time-Point Collection:
-
Collect aliquots from both solutions at various time points (e.g., 0, 24, 48, 72 hours).
-
Immediately store the aliquots at -80°C until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
The degradation of this compound can be determined by comparing the peak area of this compound at different time points to the initial time point (t=0).
-
Data Presentation
Illustrative Stability of this compound in Solution at -20°C
Disclaimer: The following data is for illustrative purposes only and is based on general recommendations for similar compounds. Actual stability should be determined empirically.
| Storage Time (Weeks) | Estimated % of Initial Concentration Remaining |
| 0 | 100% |
| 1 | >95% |
| 2 | >90% |
| 4 | ~90% |
| 8 | <85% |
Illustrative Degradation of this compound in Cell Culture Media at 37°C
Disclaimer: This table presents hypothetical data to illustrate potential degradation in a biological matrix at physiological temperature. Actual degradation rates will vary depending on the specific media composition and experimental conditions.
| Incubation Time (Hours) | Estimated % of Initial Concentration Remaining |
| 0 | 100% |
| 12 | 90% |
| 24 | 80% |
| 48 | 65% |
| 72 | 50% |
Signaling Pathways
P2Y11 Signaling Pathway
Caption: P2Y11 receptor signaling cascade.
P2X1 Receptor Signaling Pathway
Caption: P2X1 receptor signaling mechanism.
Experimental Workflow for Long-Term this compound Studies
Caption: Workflow for long-term cell treatment with this compound.
References
Technical Support Center: Interpreting Unexpected Data in NF157 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected data while using NF157, a potent P2Y11 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective and potent antagonist of the P2Y11 receptor, with a pKi of 7.35 and a Ki of 44.3 nM.[1][2] It functions by blocking the binding of endogenous ligands, such as ATP, to the P2Y11 receptor, thereby inhibiting its downstream signaling pathways. The P2Y11 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, can lead to increases in intracellular cyclic AMP (cAMP) and calcium levels.[3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound displays high selectivity for the P2Y11 receptor over several other purinergic receptors. However, it is important to note that this compound shows no selectivity over the P2X1 receptor.[1][2] This lack of selectivity is a critical consideration when interpreting experimental data.
Troubleshooting Guide
Unexpected Result 1: this compound shows an effect in a cell line that does not express the P2Y11 receptor.
Possible Cause:
-
Off-target effects: this compound is also a potent antagonist of the P2X1 receptor.[5] The observed effect might be mediated through the inhibition of P2X1 or other unknown off-target interactions.
-
Presence of P2Y1 receptor: In cells co-expressing the P2Y1 receptor, the inhibitory effect of this compound on P2Y11 can be altered.[3] It is crucial to characterize the full purinergic receptor expression profile of your experimental system.
-
Murine Models: If using murine cells or tissues, it's important to be aware that the existence of a functional P2Y11 receptor in mice is debated.[3] Effects observed in these models may be independent of P2Y11.
Troubleshooting Steps:
-
Verify P2Y11 Receptor Expression: Confirm the absence of P2Y11 receptor expression in your cell line at both the mRNA and protein levels using techniques like RT-qPCR and western blotting or flow cytometry.
-
Investigate P2X1 Receptor Involvement:
-
Check for P2X1 receptor expression in your cells.
-
Use a selective P2X1 antagonist to see if it replicates the effect of this compound.
-
Use a P2X1 agonist to see if it can reverse the effect of this compound.
-
-
Characterize P2Y1 Receptor Expression: Determine if the P2Y1 receptor is expressed in your experimental model.[3]
-
Consider Alternative Antagonists: If available, use other P2Y11 antagonists with different selectivity profiles to confirm that the observed effect is specific to P2Y11 inhibition.
Unexpected Result 2: this compound fails to inhibit TNF-α-induced NF-κB activation.
Possible Cause:
-
Suboptimal this compound Concentration: The concentration of this compound used may be insufficient to effectively block P2Y11-mediated signaling that could be contributing to NF-κB activation.
-
Dominant P2Y11-Independent Pathway: TNF-α can activate NF-κB through multiple signaling pathways that may be independent of P2Y11 activity in your specific cell type.
-
Experimental Conditions: Issues with cell health, reagent quality, or the timing of treatment could affect the outcome.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound over a range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal inhibitory concentration in your system. Studies have shown significant effects of this compound at concentrations of 25, 50, and 60 µM.[1][6]
-
Confirm P2Y11 Involvement: Use siRNA or shRNA to knock down the P2Y11 receptor and verify that this reproduces the effect of this compound.
-
Positive Control: Ensure your NF-κB reporter assay is working correctly by using a known inhibitor of the NF-κB pathway as a positive control.
-
Assess Downstream Signaling: Investigate other signaling molecules downstream of the P2Y11 receptor, such as cAMP levels, to confirm that this compound is engaging its target.[4]
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor | IC50 | Ki | Selectivity over P2Y11 |
| P2Y11 | 463 nM | 44.3 nM | - |
| P2Y1 | 1811 µM | 187 µM | >650-fold |
| P2Y2 | 170 µM | 28.9 µM | >650-fold |
| P2X1 | - | - | No selectivity |
| P2X2 | - | - | 3-fold |
| P2X3 | - | - | 8-fold |
| P2X4 | - | - | >22-fold |
| P2X7 | - | - | >67-fold |
Data compiled from multiple sources.[1][2]
Table 2: Troubleshooting Unexpected this compound Results
| Unexpected Result | Possible Cause | Recommended Action |
| Effect in P2Y11-negative cells | Off-target effect (e.g., P2X1) | Test for P2X1 expression and use a selective P2X1 antagonist. |
| No inhibition of NF-κB | Insufficient concentration or P2Y11-independent pathway | Perform a dose-response curve for this compound and use siRNA to confirm P2Y11 involvement. |
| Variable results between experiments | Reagent stability, cell passage number | Prepare fresh solutions of this compound for each experiment and maintain consistent cell culture conditions. |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HAECs or chondrocytes) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
This compound and Stimulant Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 25 µM, 50 µM).[6]
-
Pre-incubate with this compound for 1-2 hours.
-
Add the stimulus (e.g., 10 ng/mL TNF-α or 10 mg/L ox-LDL).[1][6]
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold-change relative to the unstimulated control.
-
Protocol 2: Collagen Degradation Assay
-
Cartilage Explant Culture:
-
Harvest cartilage explants from a suitable source and culture them in a 96-well plate in serum-free medium.
-
-
Treatment:
-
Pre-treat the explants with various concentrations of this compound (e.g., 30 µM, 60 µM) for 24 hours.[1]
-
Induce collagen degradation by adding a pro-inflammatory stimulus like TNF-α (10 ng/mL).[1]
-
Continue the culture for an appropriate duration (e.g., 7-14 days), changing the medium and treatments every 2-3 days.
-
-
Collagen Quantification:
-
Collect the conditioned medium at each time point.
-
Quantify the amount of degraded type II collagen in the medium using a specific ELISA kit.
-
-
Data Analysis:
-
Calculate the cumulative amount of released collagen over the culture period.
-
Compare the amount of collagen degradation in the this compound-treated groups to the TNF-α-only control group.
-
Mandatory Visualizations
Caption: this compound inhibits both P2Y11 and P2X1 receptor signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 6. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to NF157 and Suramin as P2Y11 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common P2Y11 receptor antagonists, NF157 and suramin. The P2Y11 receptor, a G-protein coupled receptor activated by extracellular ATP, is a promising therapeutic target due to its role in immunomodulation and other physiological processes. Understanding the pharmacological differences between available antagonists is crucial for designing and interpreting experiments in this area.
Executive Summary
This compound emerges as a significantly more potent and selective antagonist for the P2Y11 receptor when compared to suramin. While both compounds effectively block P2Y11 signaling, suramin exhibits broader reactivity with other P2 receptor subtypes and lower potency. This guide presents a detailed analysis of their quantitative data, the underlying signaling pathways, and the experimental protocols used to characterize these antagonists.
Quantitative Comparison of P2Y11 Antagonists
The following table summarizes the inhibitory potency (pKi and IC50) and selectivity of this compound and suramin for the human P2Y11 receptor, as well as their activity at other related P2 receptors. The data for both compounds are derived from the same study to ensure a direct and accurate comparison.
| Parameter | This compound | Suramin | Reference |
| P2Y11 Potency | |||
| pKi | 7.35 | Moderate Inhibitory Potency | [1] |
| IC50 | 463 nM | Not explicitly stated in direct comparison | [2] |
| Ki | 44.3 nM | ~1 µM (from other studies) | [1] |
| Selectivity over other P2Y Receptors | |||
| P2Y1 | >650-fold | Less selective | [1] |
| P2Y2 | >650-fold | Less selective | [1] |
| Selectivity over P2X Receptors | |||
| P2X1 | No selectivity | Non-selective | [1] |
| P2X2 | 3-fold | Non-selective | [1] |
| P2X3 | 8-fold | Non-selective | [1] |
| P2X4 | >22-fold | Non-selective | [1] |
| P2X7 | >67-fold | Non-selective | [1] |
P2Y11 Receptor Signaling Pathways
The P2Y11 receptor is unique among P2Y receptors due to its dual coupling to both Gs and Gq signaling pathways.[3][4] Activation by ATP can therefore initiate two distinct downstream cascades:
-
Gs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]
-
Gq Pathway: Activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium concentration ([Ca2+]).[3][5]
This dual signaling capability allows the P2Y11 receptor to mediate a wide range of cellular responses.
Experimental Protocols
Characterization of P2Y11 antagonists typically involves measuring their ability to inhibit the downstream signaling events triggered by receptor activation. The two primary assays are the calcium mobilization assay (for the Gq pathway) and the cAMP accumulation assay (for the Gs pathway).
Calcium Mobilization Assay (FLIPR)
This protocol describes the measurement of intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
- Culture cells stably expressing the human P2Y11 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
- Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
- Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. The solution should also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.
- Remove the growth medium from the cell plates and add the dye-loading solution to each well.
- Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
3. Compound Preparation and Addition:
- Prepare serial dilutions of the antagonist compounds (this compound and suramin) in an appropriate assay buffer.
- Add the antagonist solutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Signal Detection:
- Prepare a solution of a P2Y11 agonist (e.g., ATP or a more stable analog like ATPγS) at a concentration that elicits a submaximal response (EC80).
- Place the cell plate into the FLIPR instrument.
- Initiate the reading, which typically involves a baseline fluorescence measurement followed by the automated addition of the agonist solution.
- Continue to record the fluorescence signal for a set period to capture the full calcium transient.
5. Data Analysis:
- The change in fluorescence intensity over time is used to determine the intracellular calcium concentration.
- Plot the agonist-induced calcium response against the concentration of the antagonist to generate dose-response curves and calculate IC50 values.
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cAMP Accumulation Assay (HTRF)
This protocol describes the measurement of intracellular cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
1. Cell Culture and Plating:
- Culture and plate P2Y11-expressing cells as described for the calcium mobilization assay.
2. Compound and Agonist Incubation:
- Prepare serial dilutions of the antagonist compounds (this compound and suramin).
- Prepare a solution of a P2Y11 agonist (e.g., ATPγS) at a concentration that elicits a submaximal response (EC80).
- Prepare a solution of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Aspirate the growth medium from the cells.
- Add the assay buffer containing the PDE inhibitor and the antagonist to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
- Add the agonist solution to the wells and incubate for a further period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
3. Cell Lysis and HTRF Reagent Addition:
- Lyse the cells by adding the lysis buffer provided in the HTRF kit.
- Add the HTRF detection reagents (typically a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) to each well.
- Incubate the plate at room temperature for the time specified in the kit protocol (usually 1 hour) to allow for the competitive binding reaction to reach equilibrium.
4. Signal Detection:
- Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
5. Data Analysis:
- Calculate the ratio of the two emission signals. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
- Plot the HTRF ratio against the antagonist concentration to generate dose-response curves and calculate IC50 values.
Conclusion
For researchers investigating the P2Y11 receptor, the choice of antagonist is critical. This compound offers superior potency and selectivity compared to suramin, making it the preferred tool for specific P2Y11 inhibition in most experimental settings.[1] Suramin, while a useful tool in some contexts, should be used with caution due to its off-target effects on other P2 receptors. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other P2Y11 antagonists.
References
- 1. Synthesis and structure-activity relationships of suramin-derived P2Y11 receptor antagonists with nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of NF157 Cross-Reactivity with P2 Receptors
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of NF157 with a range of P2 purinergic receptors. This compound is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in diverse physiological processes, including immune responses and inflammation.[1] Understanding its selectivity is crucial for its application as a research tool and for potential therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Cross-Reactivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against various P2 receptor subtypes. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, have been compiled from multiple studies to provide a comprehensive overview of this compound's selectivity.
| Receptor Subtype | Ligand/Agonist | IC50 | Ki | Selectivity over P2Y11 (fold) | Reference |
| P2Y11 | ATP | 463 nM | 44.3 nM | 1 | [1] |
| P2Y1 | ADP | 1811 µM | 187 µM | >4000 | [1] |
| P2Y2 | ATP/UTP | 170 µM | 28.9 µM | >650 | [1] |
| P2Y4 | UTP | > 1 µM | - | >2160 | [2] |
| P2Y6 | UDP | > 1 µM | - | >2160 | [2] |
| P2Y12 | ADP | > 1 µM | - | >2160 | [2] |
| P2Y13 | ADP | > 1 µM | - | >2160 | [2] |
| P2Y14 | UDP-glucose | > 1 µM | - | >2160 | [2][3] |
| P2X1 | ATP | - | - | No selectivity | |
| P2X2 | ATP | - | - | 3-fold | [1] |
| P2X3 | ATP | - | - | 8-fold | [1] |
| P2X4 | ATP | - | - | >22-fold | [1] |
| P2X7 | ATP | - | - | >67-fold | [1] |
Note: A higher IC50 or Ki value indicates lower antagonist potency. The selectivity fold is calculated based on the ratio of Ki values (or IC50 values where Ki is unavailable) relative to P2Y11. For receptors where only a lack of activity at a certain concentration was reported, a ">" symbol is used.
Experimental Protocols
The determination of this compound's cross-reactivity profile typically involves cell-based functional assays that measure the downstream signaling events following P2 receptor activation. As the P2Y11 receptor is coupled to both Gq and Gs proteins, the primary assays utilized are intracellular calcium mobilization (for Gq-coupled receptors) and cyclic AMP (cAMP) accumulation (for Gs-coupled receptors).[4]
Intracellular Calcium Mobilization Assay
This assay is used to assess the antagonist activity of this compound on Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, and the Gq-coupled component of P2Y11).
Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cell Lines: Human astrocytoma cells (e.g., 1321N1) or HEK293 cells stably expressing the human P2Y receptor of interest.[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Agonists: ATP, ADP, UTP, or UDP, depending on the receptor being tested.
-
Antagonist: this compound.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities.[1][5]
Procedure:
-
Cell Culture: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Signal Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject the appropriate agonist at a concentration known to elicit a submaximal response (e.g., EC80) and immediately begin kinetic fluorescence readings for 60-120 seconds.
-
Data Analysis: The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the response in the presence and absence of the antagonist. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
cAMP Accumulation Assay
This assay is employed to evaluate the antagonist effect of this compound on the Gs-coupled signaling pathway of the P2Y11 receptor.
Objective: To measure the ability of this compound to inhibit agonist-induced accumulation of intracellular cAMP.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human P2Y11 receptor.[4]
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Agonist: ATP or a stable analog.
-
Antagonist: this compound.
-
Instrumentation: Plate reader compatible with the chosen cAMP assay kit (e.g., for time-resolved fluorescence or luminescence).
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the P2Y11 agonist and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the signal in competitive immunoassays. The inhibitory effect of this compound is determined by comparing the cAMP levels in the presence and absence of the antagonist. IC50 values are calculated from the concentration-response curves.
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and a generalized experimental workflow for determining the cross-reactivity of this compound.
Caption: P2Y11 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Cross-Reactivity Profiling.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
A Comparative Guide to Confirming P2Y11-Mediated Effects of NF157
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NF157, a potent P2Y11 receptor antagonist, with other alternatives. It includes supporting experimental data and detailed protocols to aid in the design and execution of studies aimed at confirming P2Y11-mediated effects.
Introduction to the P2Y11 Receptor and this compound
The P2Y11 receptor is a unique G-protein coupled receptor (GPCR) that, upon activation by extracellular nucleotides like ATP, couples to both Gq and Gs signaling pathways. This dual coupling leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i), and the stimulation of adenylyl cyclase (AC), which elevates cyclic AMP (cAMP) levels. P2Y11 receptors are primarily expressed in immune cells and are implicated in modulating inflammatory responses.
This compound is a selective and potent antagonist of the P2Y11 receptor, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of this receptor.
Comparison of P2Y11 Antagonists
This compound is a widely used P2Y11 antagonist, but other compounds are also available. This section compares the performance of this compound with a common alternative, NF340.
| Feature | This compound | NF340 |
| Potency (IC50) | 463 nM[1] | pIC50 = 6.43 (Ca2+ assay), 7.14 (cAMP assay)[2] |
| Binding Affinity (Ki) | 44.3 nM[1][3] | Not widely reported |
| Selectivity | >650-fold for P2Y11 over P2Y1 and P2Y2; No selectivity over P2X1[1][3] | >520-fold for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12[2] |
| Mechanism of Action | Competitive antagonist[4] | Competitive antagonist[2] |
P2Y11 Signaling Pathway
The following diagram illustrates the dual signaling cascades initiated by P2Y11 receptor activation.
Caption: P2Y11 receptor dual signaling pathways.
Experimental Workflow for Confirming P2Y11-Mediated Effects
This diagram outlines a typical workflow for investigating the role of the P2Y11 receptor using an antagonist like this compound.
References
A Comparative Analysis of NF157 and Other Purinergic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the purinergic inhibitor NF157 with other notable alternatives. The following sections detail the performance of these inhibitors, supported by experimental data, alongside comprehensive experimental protocols and visual diagrams of key signaling pathways.
Introduction to Purinergic Signaling and its Inhibition
Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides like adenosine triphosphate (ATP) and adenosine.[1][2] This system plays a crucial role in a vast array of physiological processes, including neurotransmission, inflammation, and immune responses.[1][2] The cellular effects of these signaling molecules are transduced by purinergic receptors, which are broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP and other nucleotides). The P2 receptor family is further subdivided into P2X ion channels and P2Y G protein-coupled receptors (GPCRs).[1][2] Given their widespread involvement in cellular function, purinergic receptors have emerged as significant therapeutic targets for a variety of diseases. This has driven the development of numerous inhibitors, each with distinct selectivity and potency profiles.
This guide focuses on a comparative analysis of this compound, a potent P2Y11 receptor antagonist, against other well-known purinergic inhibitors, including the broad-spectrum antagonists suramin and PPADS, and the more selective MRS2578.
Data Presentation: A Comparative Look at Inhibitor Potency
The efficacy of a purinergic inhibitor is primarily determined by its potency and selectivity for specific receptor subtypes. The following tables summarize the available quantitative data (IC50 and Ki values) for this compound and other selected purinergic inhibitors across various P2 receptor subtypes. This allows for a direct comparison of their inhibitory activities.
| Inhibitor | Receptor Target | IC50 | Ki | Source |
| This compound | P2Y11 | 463 nM | 44.3 nM | [3][4] |
| P2Y1 | 1811 µM | 187 µM | [4] | |
| P2Y2 | 170 µM | 28.9 µM | [4] | |
| P2X1 | - | - | [3] | |
| P2X2 | - | - | [4] | |
| P2X3 | - | - | [4] | |
| P2X4 | - | - | [4] | |
| P2X7 | - | - | [4] | |
| Suramin | P2Y2 | 50 µM | - | [5] |
| P2Y6 | 27 µM | - | [5] | |
| P2Y11 | - | - | [6] | |
| PPADS | P2X1 | 68 nM | - | [7] |
| P2X3 | 214 nM | - | [7] | |
| P2Y1 | - | - | [8] | |
| P2U (P2Y2/P2Y4) | Ineffective | - | [7][9] | |
| MRS2578 | P2Y6 (human) | 37 nM | - | |
| P2Y6 (rat) | 98 nM | - | ||
| P2Y1 | > 10 µM | - | ||
| P2Y2 | > 10 µM | - | ||
| P2Y4 | > 10 µM | - | ||
| P2Y11 | > 10 µM | - |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values can vary depending on the experimental conditions, such as the cell type, agonist concentration, and assay methodology. The data presented here are compiled from various sources and should be interpreted with this in mind.
Experimental Protocols: Methodologies for Key Experiments
This section provides detailed methodologies for key experiments commonly used to characterize and compare purinergic inhibitors.
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to determine the effect of a purinergic inhibitor on the Gs-coupled signaling pathway, which involves the activation of adenylyl cyclase and the subsequent production of cAMP.
Objective: To measure the ability of an inhibitor (e.g., this compound) to block agonist-induced cAMP production in cells expressing the target receptor (e.g., P2Y11).
Materials:
-
Cells expressing the target receptor (e.g., HEK293 or CHO cells stably expressing human P2Y11).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Purinergic receptor agonist (e.g., ATP or a more stable analog like ATPγS).
-
Purinergic inhibitor (e.g., this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Multi-well plates (e.g., 96-well or 384-well, compatible with the assay kit).
-
Plate reader capable of detecting the signal from the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the cells into the multi-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Cell Starvation: On the day of the experiment, replace the growth medium with serum-free medium and incubate for a period (e.g., 1-2 hours) to reduce basal signaling.
-
Inhibitor Pre-incubation: Add the purinergic inhibitor at various concentrations to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add the purinergic agonist at a concentration known to elicit a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
NF-κB Luciferase Reporter Assay
This assay is used to investigate the effect of a purinergic inhibitor on the activation of the NF-κB signaling pathway, which is often downstream of Gq-coupled purinergic receptors.
Objective: To determine if an inhibitor (e.g., this compound) can block agonist-induced NF-κB activation.
Materials:
-
Cells co-transfected with the target purinergic receptor and an NF-κB luciferase reporter construct.
-
Cell culture medium.
-
Purinergic receptor agonist.
-
Purinergic inhibitor.
-
Luciferase assay reagent.
-
Lysis buffer.
-
White, opaque multi-well plates.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the expression plasmid for the target receptor and the NF-κB luciferase reporter plasmid. Seed the transfected cells into white, opaque multi-well plates.
-
Inhibitor Treatment: After allowing the cells to adhere, treat them with various concentrations of the purinergic inhibitor or vehicle control for a specified duration.
-
Agonist Stimulation: Add the purinergic agonist to the wells to stimulate the NF-κB pathway.
-
Incubation: Incubate the plates for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.
-
Luciferase Activity Measurement: Add the luciferase assay reagent to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor characterization.
References
- 1. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 2. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Pharmacological Profile of the Purinergic P2Y Receptors That Modulate, in Response to ADPβS, the Vasodepressor Sensory CGRPergic Outflow in Pithed Rats | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of the response to purinergic agonists in P2Y1 transfected 1321N1 cells by antagonists suramin and PPADS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Validating the Antagonistic Activity of a New Batch of NF157: A Comparative Guide
This guide provides a comprehensive framework for validating the antagonistic activity of a new batch of NF157, a potent antagonist for the P2Y11 purinergic receptor. The protocols and data presented herein are designed for researchers, scientists, and drug development professionals to ensure the quality, potency, and selectivity of their compound. We offer a comparison with a known reference standard and alternative antagonists, supported by detailed experimental methodologies and clear data visualization.
Comparative Performance Data
To ensure consistency and reliability, a new batch of this compound should be benchmarked against a previously validated reference standard. The primary validation focuses on its inhibitory concentration (IC50) at the P2Y11 receptor and its selectivity over other related purinergic receptors.
| Compound | Target Receptor | Assay Type | Agonist Used (Concentration) | IC50 / Ki | Selectivity Fold (vs. P2Y11) |
| New Batch this compound | P2Y11 | cAMP Accumulation | ATP (10 µM) | [Experimental Value] | - |
| Reference this compound | P2Y11 | cAMP Accumulation | ATP (10 µM) | 463 nM (IC50)[1] | - |
| P2Y1 | Calcium Mobilization | 2MeSADP (1 µM) | 1811 µM (IC50)[1] | >650-fold[1][2] | |
| P2Y2 | Calcium Mobilization | UTP (1 µM) | 170 µM (IC50)[1] | >650-fold[1][2] | |
| P2X1 | Calcium Mobilization | α,β-meATP (3 µM) | No selectivity reported[1] | - | |
| Alternative Antagonist (NF340) | P2Y11 | cAMP Accumulation | ATP (10 µM) | [Reference Value] | - |
Note: Experimental values for the new batch should be determined and compared against the reference. The lack of selectivity over the P2X1 receptor is a known characteristic of this compound.[1][2]
P2Y11 Receptor Signaling Pathway
The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like ATP, stimulates two primary signaling cascades. This compound acts by competitively binding to the receptor, preventing the agonist from initiating these downstream signals.
Caption: P2Y11 receptor signaling cascade and point of this compound inhibition.
Experimental Protocols
P2Y11 Antagonism Validation via cAMP Accumulation Assay
This assay quantifies the ability of the new this compound batch to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the P2Y11 signaling pathway.[3]
a. Materials:
-
Cell Line: 1321N1 or HEK293 cells stably expressing the human P2Y11 receptor.[3]
-
Agonist: Adenosine 5'-triphosphate (ATP) or a stable analog.
-
Test Compound: New batch of this compound.
-
Reference Compound: Validated batch of this compound.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: IBMX or Rolipram to prevent cAMP degradation.
-
cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA).
b. Procedure:
-
Cell Preparation: Seed P2Y11-expressing cells into 96-well or 384-well plates and culture overnight to form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of the new this compound batch and the reference standard in assay buffer.
-
Assay Protocol:
-
Aspirate culture medium from the cells and wash once with assay buffer.
-
Add the PDE inhibitor (e.g., 500 µM IBMX) to all wells and incubate for 30 minutes at 37°C.
-
Add the serially diluted this compound (new batch and reference) to the appropriate wells. Include "agonist only" (positive control) and "buffer only" (negative control) wells. Incubate for 30 minutes at 37°C.
-
Add the P2Y11 agonist (e.g., ATP at a final EC80 concentration) to all wells except the negative control.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Detection: Stop the reaction by adding the lysis buffer provided in the cAMP detection kit. Follow the manufacturer's instructions to measure cAMP levels.
-
Data Analysis:
-
Normalize the data with the positive control (0% inhibition) and negative control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound.
-
Use a non-linear regression model (four-parameter logistic equation) to calculate the IC50 value for the new batch and compare it to the reference standard.
-
Selectivity Panel Profiling
To confirm the selectivity of the new batch, its antagonistic activity should be tested against other relevant purinergic receptors, particularly P2Y1 and P2Y2, for which it should show significantly lower potency.[1][2]
a. Materials:
-
Cell Lines: Cell lines endogenously or recombinantly expressing the target receptors (e.g., P2Y1, P2Y2).
-
Specific Agonists: Use appropriate agonists for each receptor (e.g., 2MeSADP for P2Y1, UTP for P2Y2).
-
Assay Method: Typically a calcium mobilization assay using a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) is suitable for Gq-coupled receptors like P2Y1 and P2Y2.
b. Procedure:
-
Cell Loading: Load the respective cell lines with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition: Add a high concentration of the new this compound batch (e.g., 10-100 µM) to the cells and incubate.
-
Agonist Stimulation: Add the specific agonist for the receptor being tested.
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Analysis: Calculate the percentage of inhibition caused by this compound compared to the agonist-only control. A valid batch of this compound should show minimal inhibition at concentrations that fully block P2Y11.
Experimental Workflow: cAMP Assay
The following diagram illustrates the logical flow of the primary validation experiment for this compound.
Caption: Step-by-step workflow for the this compound cAMP inhibition assay.
By following these protocols, researchers can confidently validate the potency and selectivity of a new batch of this compound, ensuring the reproducibility and accuracy of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of NF157 Efficacy in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of NF157, a selective P2Y11 receptor antagonist, across various experimental models. The data presented here is compiled from a comprehensive literature review, with a focus on quantitative outcomes, detailed experimental protocols, and the underlying signaling pathways.
This compound has emerged as a valuable tool for investigating the physiological and pathological roles of the P2Y11 receptor, a purinergic G protein-coupled receptor implicated in inflammation and immune responses. This guide summarizes the current evidence of its efficacy in in vitro and in vivo models of osteoarthritis, vascular inflammation, and systemic inflammation, offering a comparative perspective against other potential therapeutic alternatives.
Quantitative Efficacy of this compound: A Tabular Overview
To facilitate a clear comparison of this compound's performance, the following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy of this compound in Osteoarthritis Models
| Model System | Key Parameters Measured | Treatment Conditions | Observed Efficacy | Reference |
| Human Chondrocytic SW1353 Cells | MMP-3, MMP-13, ADAMTS-4, ADAMTS-5 expression | TNF-α (10 ng/mL) stimulation; this compound (30 and 60 µM) for 24 hours | Significant, dose-dependent reduction in the expression of all measured enzymes.[1][2] | [1],[2] |
| Human Chondrocytic SW1353 Cells | Type II Collagen and Aggrecan Degradation | TNF-α (10 ng/mL) stimulation; this compound (30 and 60 µM) for 24 hours | Dose-dependent amelioration of collagen and aggrecan degradation.[1][2] | [1],[2] |
| Human Chondrocytic SW1353 Cells | NF-κB Activation (p65 nuclear translocation and luciferase activity) | TNF-α (10 ng/mL) stimulation; this compound (30 and 60 µM) for 24 hours | Significant reduction in p65 nuclear translocation and NF-κB luciferase activity.[1] | [1] |
Table 2: In Vitro Efficacy of this compound in Vascular Inflammation Models
| Model System | Key Parameters Measured | Treatment Conditions | Observed Efficacy | Reference |
| Human Aortic Endothelial Cells (HAECs) | THP-1 Monocyte Adhesion | Oxidized LDL (ox-LDL) stimulation | Ameliorated ox-LDL-induced adhesion of THP-1 monocytes. | [3] |
| Human Aortic Endothelial Cells (HAECs) | E-selectin and VCAM-1 Expression | Oxidized LDL (ox-LDL) stimulation | Inhibited ox-LDL-induced expression of adhesion molecules. | [3] |
| Human Aortic Endothelial Cells (HAECs) | Reactive Oxygen Species (ROS) Production and NOX-4 Induction | Oxidized LDL (ox-LDL) stimulation | Suppressed ox-LDL-associated ROS production and NOX-4 induction. | [3] |
| Human Aortic Endothelial Cells (HAECs) | IL-6 and TNF-α Production | Oxidized LDL (ox-LDL) stimulation | Inhibitory effect on the production of major cytokines. | [3] |
| Human Aortic Endothelial Cells (HAECs) | p38 MAPK and NF-κB Activation | Oxidized LDL (ox-LDL) stimulation | Mitigated ox-LDL-induced phosphorylation of p38 and NF-κB activation. | [3] |
Table 3: In Vivo Efficacy of this compound in a Systemic Inflammation Model
| Animal Model | Key Parameters Measured | Treatment Conditions | Observed Efficacy | Reference |
| Mice | Serum Levels of IL-1β, IL-6, IL-12, and TNF-α | Lipopolysaccharide (LPS) administration | Pre-treatment with this compound suppressed the elevation of proinflammatory cytokines. Post-treatment (30 min after LPS) also showed suppression.[4][5][6] | [4],[5],[6] |
| Mice | M1 Polarization of Peritoneal/Spleen Macrophages | Lipopolysaccharide (LPS) administration | Pre-treatment with this compound suppressed M1 polarization.[4][5][6] | [4],[5],[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
A comprehensive understanding of the experimental context is crucial for interpreting the efficacy data. Below are the methodologies for key experiments cited in this guide.
In Vitro Osteoarthritis Model: TNF-α-Induced Extracellular Matrix Degradation in SW1353 Cells
-
Cell Culture: Human chondrocytic SW1353 cells were cultured in a suitable medium.
-
Induction of Inflammation: Cells were stimulated with 10 ng/mL of recombinant human TNF-α to induce an inflammatory response and extracellular matrix degradation.
-
This compound Treatment: The specific P2Y11R antagonist this compound was added to the cell cultures at concentrations of 30 and 60 µM for 24 hours in the presence of TNF-α.[1][2]
-
Gene Expression Analysis: The mRNA levels of MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5 were quantified using real-time PCR.
-
Protein Expression Analysis: The protein levels of the aforementioned enzymes were measured by ELISA.
-
Extracellular Matrix Degradation Assessment: The degradation of type II collagen and aggrecan was assessed, likely through Western blotting or specific immunoassays.
-
NF-κB Activation Assays: Nuclear translocation of the p65 subunit of NF-κB was visualized and quantified, and the promoter luciferase activity of NF-κB was measured using a commercial kit to determine the activation of this signaling pathway.[1]
In Vitro Vascular Inflammation Model: Oxidized LDL-Induced Endothelial Cell Activation
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) were used as the primary cell model.
-
Induction of Endothelial Dysfunction: HAECs were treated with oxidized low-density lipoprotein (ox-LDL) to mimic the conditions of atherosclerosis.
-
This compound Treatment: The P2Y11R antagonist this compound was co-incubated with ox-LDL to assess its protective effects.
-
Monocyte Adhesion Assay: The adhesion of THP-1 monocytes to the ox-LDL-treated HAEC monolayer was quantified.[3]
-
Analysis of Adhesion Molecules, ROS, and Cytokines: The expression of adhesion molecules (E-selectin, VCAM-1), production of reactive oxygen species (ROS), induction of NADPH oxidase subunit NOX-4, and secretion of pro-inflammatory cytokines (IL-6, TNF-α) were measured using techniques such as RT-PCR, Western blotting, and ELISA.[3]
-
Signaling Pathway Analysis: The phosphorylation status of p38 MAPK and the activation of the NF-κB pathway were analyzed to elucidate the intracellular signaling mechanisms.[3]
In Vivo Systemic Inflammation Model: LPS-Induced Inflammation in Mice
-
Animal Model: Mice were used for this in vivo study.
-
Induction of Systemic Inflammation: A systemic inflammatory response was induced by the administration of lipopolysaccharide (LPS).[4][5][6]
-
This compound Administration: this compound was administered to the mice either as a pre-treatment before the LPS challenge or as a post-treatment 30 minutes after LPS administration.[4][5][6]
-
Cytokine Level Measurement: Blood samples were collected from the mice, and the serum levels of pro-inflammatory cytokines, including IL-1β, IL-6, IL-12, and TNF-α, were quantified using ELISA.[4][5][6]
-
Macrophage Polarization Analysis: Peritoneal and spleen macrophages were isolated, and their polarization towards the pro-inflammatory M1 phenotype was assessed, likely through flow cytometry or analysis of specific M1 markers.[4][5][6]
Comparison with Alternatives
While this compound is a potent and selective P2Y11 receptor antagonist, other compounds have also been developed and utilized in research.
-
NF340: Another suramin-derived P2Y11 receptor antagonist, NF340, has been reported and is also used in studies investigating P2Y11 signaling.[7][8]
-
NF546: This compound is a selective P2Y11 receptor agonist and is often used in conjunction with antagonists like this compound to probe the receptor's function.[9]
Direct, head-to-head comparative studies with quantitative efficacy data for these alternatives against this compound in the same experimental models are limited in the currently available literature. Such studies would be invaluable for a more definitive comparison of their therapeutic potential.
Conclusion
The available evidence strongly suggests that this compound is an effective antagonist of the P2Y11 receptor, demonstrating significant efficacy in various in vitro and in vivo models of inflammatory conditions. In models of osteoarthritis, it protects against the degradation of crucial extracellular matrix components by inhibiting key inflammatory signaling pathways. In the context of vascular inflammation, this compound mitigates endothelial cell activation, a critical early event in atherosclerosis. Furthermore, its ability to suppress a systemic inflammatory response in vivo highlights its potential as a modulator of the immune system.
While these findings are promising, further research is warranted. Specifically, in vivo efficacy studies of this compound in animal models of osteoarthritis and atherosclerosis are needed to translate the current in vitro findings to a more complex physiological setting. Additionally, direct comparative studies with other P2Y11 receptor modulators will be essential to fully delineate the relative advantages and disadvantages of this compound as a potential therapeutic agent. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting future studies in this field.
References
- 1. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 2. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Development of monosodium acetate-induced osteoarthritis and inflammatory pain in ageing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NF157: A Procedural Guide for Laboratory Professionals
Absence of specific disposal guidelines for NF157, a selective P2Y₁₁ and P2X₁ antagonist, necessitates treating it as a potentially hazardous substance. This guide provides essential safety and logistical information, outlining a comprehensive disposal plan based on established best practices for chemical and pharmaceutical waste management.
Researchers and laboratory personnel must prioritize safety and environmental protection when handling and disposing of research chemicals like this compound. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandatory. All materials contaminated with this compound, including pure compounds, solutions, and used labware, should be managed as hazardous chemical waste.[1]
Step-by-Step Disposal Procedures
The following protocol is based on general guidelines for the disposal of laboratory chemical waste and should be adapted to comply with institutional and local regulations.
-
Waste Identification and Segregation:
-
Treat as Hazardous Waste: Due to the lack of comprehensive toxicity data, this compound and any contaminated materials (e.g., gloves, pipette tips, vials) must be handled as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.[2] Incompatible chemicals should be stored separately to prevent dangerous reactions.[2][3] Keep acidic and basic waste streams separate, and segregate organic solvents from aqueous waste.
-
-
Waste Collection and Labeling:
-
Dedicated Containers: Collect all this compound waste in a dedicated, chemically compatible, and leak-proof hazardous waste container.[1] The container should have a secure screw-top cap and be kept closed except when adding waste.[2][4]
-
Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and an indication of the potential hazards (e.g., "Caution: Substance with unknown toxicity").[5][6] The label should also include the date when waste was first added and the name of the principal investigator and laboratory location.[6]
-
-
Storage of Chemical Waste:
-
Designated Area: Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[2]
-
Regular Inspection: Regularly inspect the storage area and containers for any signs of leakage or deterioration.[6]
-
-
Final Disposal:
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[4] The disposal of all chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[7]
-
Waste Pickup: Once the container is full (or after a designated accumulation time, typically not exceeding one year for partially filled containers in a satellite accumulation area), arrange for a hazardous waste pickup with your EHS office.[2][5]
-
-
Handling Contaminated Materials:
-
Solid Waste: Contaminated solid waste, such as personal protective equipment (PPE) and labware, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Sharps: Chemically contaminated sharps, like needles or broken glassware, must be disposed of in designated puncture-resistant sharps containers.[3][8]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[4] After rinsing, deface the original label before disposing of the container as regular trash or glass waste, in accordance with institutional policy.[4]
-
Safety and Handling Precautions for Chemicals with Unknown Toxicity
The following table summarizes key safety precautions to be taken when handling this compound or any chemical with incomplete hazard information.
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. |
| Engineering Controls | Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
| Handling Procedures | Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols. Use tools (spatulas, forceps) to handle solid material. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[2] |
| Spill Response | In case of a spill, evacuate the area and notify your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment. Absorb small spills with inert material and collect for disposal as hazardous waste. |
| First Aid | In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention for any exposure. |
Disposal Workflow for Chemicals with Unknown Hazards
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound, for which no specific disposal protocol is available.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. vumc.org [vumc.org]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. unmc.edu [unmc.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling NF157
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling NF157 (CAS No. 104869-26-3). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Physicochemical and Potency Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt |
| Molecular Formula | C49H28F2N6Na6O23S6 |
| Molecular Weight | 1437.08 g/mol |
| CAS Number | 104869-26-3 |
| Purity | ≥90% (HPLC) |
| Appearance | Off-white to pink powder |
| Storage | Desiccate at room temperature. |
| Solubility | Soluble to 50 mM in water. Soluble in DMSO (sparingly) and methanol (sparingly).[1] Note: This compound is supplied with a high degree of hydration and may contain residual NaCl, which can affect solubility calculations. Refer to the batch-specific Certificate of Analysis for the net product content.[2][3] |
| Potency (IC50) | P2Y11: 463 nM, P2Y1: 1811 µM, P2Y2: 170 µM[3] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent potential irritation.[1] The toxicological properties of this compound have not been fully investigated.[1]
| PPE Category | Recommended Equipment |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | A lab coat should be worn at all times. Ensure that skin is not exposed. |
| Respiratory Protection | For handling larger quantities or when generating dust, a NIOSH-approved respirator may be necessary. All handling of the solid form should be done in a chemical fume hood.[1] |
Operational Handling Protocol
This section provides a step-by-step guide for the safe handling of this compound, from receiving to experimental use.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] Follow the specific storage instructions on the product vial.
-
Desiccate to protect from moisture.
Preparation of Stock Solutions
-
All manipulations of the powdered compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[1]
-
To prepare a stock solution, carefully weigh the desired amount of this compound.
-
Slowly add the solvent (e.g., water, DMSO) to the powder to avoid generating aerosols.
-
Vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
When using this compound in experiments, always wear the recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
In case of accidental contact, follow the first aid measures outlined below.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Prevent the powder or solution from entering drains.[1]
-
For small spills of the powder, gently sweep up the material, avoiding dust generation. For liquid spills, cover with a suitable absorbent material.
-
Place the contained spill into a sealed, labeled container for proper disposal.
Disposal Plan
The manufacturer's Safety Data Sheet does not provide specific disposal instructions. Therefore, all waste containing this compound should be handled as chemical waste.
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed waste container.
-
Disposal Route: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures for chemical waste.
This compound Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
